Estriol-d3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C18H24O3 |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,16R,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D,17D |
InChI-Schlüssel |
PROQIPRRNZUXQM-GQLOBORWSA-N |
Isomerische SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@]4([2H])O)O)C)C(=C1O)[2H] |
Kanonische SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Estriol-d3
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of Estriol-d3, a deuterated analog of the natural estrogen, estriol (B74026). This document is intended to serve as a technical guide for researchers and professionals involved in drug development and metabolic studies where isotopically labeled internal standards are essential for accurate quantification.
Introduction
Estriol (E3) is one of the three major endogenous estrogens, playing a significant role in female reproductive health.[1] this compound (Estra-1,3,5(10)-triene-3,16α,17β-triol-d3) is a stable isotope-labeled version of estriol, where three hydrogen atoms have been replaced by deuterium (B1214612).[2] This isotopic substitution makes this compound an ideal internal standard for quantitative analysis of estriol in biological matrices by mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[3][4] The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical measurements.[5]
This guide details a feasible synthetic approach to this compound, outlines comprehensive characterization methodologies, and presents the expected analytical data in a structured format.
Synthesis of this compound
While a specific, detailed, publicly available protocol for the synthesis of this compound is not readily found in the literature, a plausible and effective synthetic route can be designed based on established methods for the synthesis of estriol and general techniques for deuterium labeling of steroids. A common strategy involves the reduction of a suitable estrone (B1671321) derivative with a deuterated reducing agent.
A potential synthetic pathway starts from Estrone (1) , a readily available steroid precursor. The synthesis can be envisioned in the following logical steps, adapted from a known method for preparing estriol.[6]
Experimental Protocol: Synthesis of this compound
This protocol is a proposed adaptation of known steroid chemistry for the synthesis of this compound.
Step 1: Protection of the Ketone Group of Estrone
-
To a solution of Estrone (1) in a suitable solvent such as isopropenyl acetate, add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product, the estraene diacetate compound (2), with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography on silica (B1680970) gel.
Step 2: Bromination at the 16-position
-
Dissolve the estraene diacetate compound (2) in a suitable solvent like acetone (B3395972) and cool the solution to between -20°C and -10°C.
-
Add N-bromosuccinimide (NBS) and a small amount of acetic acid.
-
Stir the reaction mixture at low temperature and monitor by TLC.
-
After the reaction is complete, quench with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) and extract the product, 16-bromo-acetic-acid estrone (3).
-
Wash the organic layer with water and brine, dry, and concentrate under reduced pressure.
Step 3: Formation of the Dimethoxy Estradiol Intermediate
-
Dissolve the 16-bromo-acetic-acid estrone (3) in methanol.
-
Add a solution of sodium hydroxide (B78521) in methanol and reflux the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, neutralize with a weak acid, and extract the product, 17,17-dimethoxy-estradiol (4).
-
Purify the product by recrystallization or column chromatography.
Step 4: Hydrolysis to 16α-Hydroxy Estrone
-
Dissolve the 17,17-dimethoxy-estradiol (4) in a mixture of methanol and dilute hydrochloric acid.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, partially evaporate the solvent and extract the product, 16α-hydroxy estrone (5), with an organic solvent.
-
Wash the organic extract with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
Step 5: Deuteride Reduction to this compound
-
Dissolve the 16α-hydroxy estrone (5) in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borodeuteride (NaBD4) portion-wise.
-
Stir the reaction mixture at low temperature and allow it to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction with a dilute acid (e.g., 1M HCl).
-
Extract the final product, this compound (6), with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for confirming the molecular weight and elucidating the structure of this compound.
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the transition from the precursor ion [M-H]⁻ to characteristic product ions.
-
Expected Data:
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be similar to that of unlabeled estriol, but with mass shifts corresponding to the deuterium atoms.
| Parameter | Expected Value for Estriol | Expected Value for this compound |
| Molecular Formula | C₁₈H₂₄O₃ | C₁₈H₂₁D₃O₃ |
| Molecular Weight | 288.38 g/mol | 291.40 g/mol [8] |
| Precursor Ion [M-H]⁻ (m/z) | 287.2 | ~290.2 |
| Characteristic Fragment Ions (m/z) | 183, 169, 145, 143[4][9] | Shifted by +1 to +3 m/z units depending on the fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the chemical structure and determining the position and extent of deuterium incorporation. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS).
Expected Data:
In the ¹H NMR spectrum of this compound, the signal corresponding to the proton at the deuterated position (C17) will be absent or significantly reduced in intensity. The integration of the remaining proton signals will confirm the overall structure. The ¹³C NMR spectrum will show characteristic shifts for the steroid backbone.
| ¹³C NMR Chemical Shift Ranges for Estriol | |
| Carbon Type | Approximate Chemical Shift (ppm) |
| Polar Aromatic C | 150-160[1] |
| Aromatic C | 100-150[1] |
| Polar Secondary C | 75-85[1] |
| Tertiary C | 35-45[1] |
| Secondary C | 25-35[1] |
| Primary (Methyl) C | 14[1] |
Note: Specific chemical shifts for this compound are not available in the literature and would need to be determined experimentally. The values for estriol provide a reference.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized this compound.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: An HPLC system with a UV or photodiode array (PDA) detector.
-
Chromatographic Conditions:
Expected Data:
A single major peak should be observed in the chromatogram, indicating a high degree of purity. The retention time will be very similar to that of unlabeled estriol.
| Parameter | Expected Value |
| Purity | >98% |
| Retention Time | Dependent on the specific HPLC conditions, but should be consistent and sharp. |
Isotopic Purity Determination
The isotopic purity of this compound is a critical parameter and can be determined by high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[11][12]
Experimental Protocol: Isotopic Purity by HRMS
-
Acquire a high-resolution mass spectrum of the synthesized this compound.
-
Determine the relative intensities of the ion peaks corresponding to the unlabeled (d0), singly deuterated (d1), doubly deuterated (d2), and triply deuterated (d3) species.
-
Calculate the isotopic purity as the percentage of the d3 species relative to the sum of all species.
Expected Data:
| Parameter | Expected Value |
| Isotopic Purity (% d3) | >98% |
Workflow and Logical Relationships
The overall process from synthesis to final characterization can be visualized as a sequential workflow.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By following the proposed synthetic route and employing the detailed characterization methodologies, researchers and drug development professionals can confidently prepare and validate high-quality this compound for use as an internal standard in critical quantitative bioanalytical assays. The structured presentation of experimental protocols and expected data serves as a valuable resource for planning and executing the synthesis and analysis of this important isotopically labeled steroid.
References
- 1. uregina.ca [uregina.ca]
- 2. lcms.cz [lcms.cz]
- 3. ESTRADIOL | Eurisotop [eurisotop.com]
- 4. Mechanism of Formation of the Major Estradiol Product Ions Following Collisional Activation of the Molecular Anion in a Tandem Quadrupole Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 6. CN105111266A - Novel estriol preparing method - Google Patents [patents.google.com]
- 7. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ultrafiltration Tandem Mass Spectrometry of Estrogens for Characterization of Structure and Affinity for Human Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of estriol, estradiol, estrone, and progesterone in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. almacgroup.com [almacgroup.com]
- 12. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
An In-depth Technical Guide to the Chemical Properties and Stability of Estriol-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and stability of Estriol-d3, a deuterated analog of the natural estrogen, estriol (B74026). The information presented herein is intended to support research, development, and analytical activities involving this compound.
Chemical and Physical Properties
This compound is a synthetic isotopologue of estriol, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling is often utilized in analytical and metabolic studies to differentiate the compound from its endogenous counterpart.
| Property | Data | Source |
| Chemical Name | (16α,17β)-Estra-1,3,5[1]-triene-3,16,17-triol-d3; Acifemine-d3 | [2] |
| CAS Number | 79037-36-8 | [2] |
| Molecular Formula | C₁₈H₂₁D₃O₃ | [2] |
| Molecular Weight | 291.40 g/mol | [2] |
| Melting Point | 284-286°C (for non-deuterated Estriol) | |
| Solubility | Soluble in Chloroform, Ethanol, Methanol (B129727) (for non-deuterated Estriol) | |
| Appearance | White Solid (for non-deuterated Estriol) |
Stability Profile
The stability of an active pharmaceutical ingredient is a critical parameter affecting its safety, efficacy, and shelf-life. While specific long-term stability data for this compound is not extensively published, forced degradation studies on the non-deuterated form, estriol, provide significant insights into its intrinsic stability and potential degradation pathways.[3][4]
Summary of Forced Degradation Studies on Estriol:
| Stress Condition | Observation |
| Acidic Hydrolysis | Insignificant degradation |
| Alkaline Hydrolysis | Insignificant degradation |
| Oxidative Degradation | Significant degradation |
| Photodegradation (Visible & UV light) | Significant degradation |
| Thermal Degradation | Significant degradation |
These findings suggest that this compound is likely to be stable in acidic and alkaline environments but is susceptible to degradation upon exposure to oxidizing agents, light, and high temperatures. Therefore, it is recommended to store this compound in well-closed, light-resistant containers at controlled room temperature or under refrigeration, protected from oxidizing conditions.[5]
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating high-performance liquid chromatography (HPLC) method is essential for accurately quantifying the active ingredient and detecting any degradation products. The following is a representative protocol based on validated methods for estriol analysis.[3][6][7][8][9]
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV detector
-
Analytical column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or a suitable buffer (e.g., phosphate (B84403) buffer). A common starting point is a 65:35 (v/v) mixture of methanol and water.[3][6]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Run Time: Sufficient to allow for the elution of the main peak and any potential degradation products (e.g., 15 minutes).[3][6]
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Forced degradation samples are prepared by subjecting the this compound stock solution to various stress conditions as outlined in the stability profile section.
-
Dilute the stock and stressed samples to a suitable concentration for HPLC analysis.
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Signaling Pathways
Estriol, and by extension this compound, exerts its biological effects primarily through interaction with estrogen receptors. It acts as an agonist for the nuclear estrogen receptors (ERα and ERβ) and as an antagonist for the G-protein coupled estrogen receptor (GPER).[10][11][12]
Nuclear Estrogen Receptor Signaling Pathway
G-Protein Coupled Estrogen Receptor (GPER) Signaling Pathway
Conclusion
This technical guide provides essential information on the chemical properties, stability, and biological signaling of this compound. The data presented underscores the importance of proper handling and storage to maintain the integrity of the compound. The detailed experimental protocol for a stability-indicating HPLC method serves as a valuable resource for quality control and research applications. Furthermore, the visualization of the signaling pathways offers a clear understanding of the molecular mechanisms through which this compound exerts its effects. This guide is intended to be a foundational document for professionals working with this important deuterated steroid.
References
- 1. The G protein-coupled estrogen receptor GPER in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. ecommons.roseman.edu [ecommons.roseman.edu]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterated Steroids Standard Mixture, SMB00968 - Sigma Aldrich [sigmaaldrich.com]
- 6. ecommons.roseman.edu [ecommons.roseman.edu]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Estriol - Wikipedia [en.wikipedia.org]
- 11. Frontiers | G Protein-Coupled Estrogen Receptor, GPER1, Offers a Novel Target for the Treatment of Digestive Diseases [frontiersin.org]
- 12. Role of GPER-Mediated Signaling in Testicular Functions and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Estriol-d3 as an Internal Standard in Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pursuit of Quantitative Accuracy
The accurate quantification of endogenous molecules such as estriol (B74026) (E3) is critical in clinical research, endocrinology, and drug development. Estriol is a key biomarker, and its precise measurement is essential for applications ranging from monitoring fetal health in high-risk pregnancies to studying its role in hormonal therapies.[1] Immunoassays, while sensitive, can lack specificity due to cross-reactivity with other steroids.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering superior specificity and accuracy.[3]
The foundation of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. Estriol-d3, a stable isotope-labeled (SIL) version of estriol, fulfills this role perfectly. This guide provides an in-depth technical overview of the mechanism of action of this compound as an internal standard, detailing the principles of isotope dilution, experimental workflows, and performance characteristics.
Core Mechanism: The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of this compound as an internal standard is based on the principle of Isotope Dilution Mass Spectrometry (IDMS).[2][4] This technique is renowned for its high accuracy and precision because the internal standard is a near-perfect chemical mimic of the analyte.
Key Attributes of this compound:
-
Chemical Homology: this compound has the same chemical structure as estriol, except that three hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change does not significantly alter its chemical properties, such as polarity, solubility, extraction efficiency, and chromatographic retention time.
-
Mass Differentiation: The key difference is its mass. This compound is heavier than estriol, allowing a mass spectrometer to easily distinguish between the analyte and the internal standard.
This dual characteristic—behaving identically during preparation but being distinguishable by the detector—is the cornerstone of its function. It allows this compound to act as a reliable tracer, accurately correcting for two major sources of analytical error: analyte loss during sample processing and signal suppression or enhancement from matrix effects.[5]
References
- 1. oatext.com [oatext.com]
- 2. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope dilution for quantitation of steroid estrogens and nonylphenols by gas chromatography with tandem mass spectrometry in septic, soil, and groundwater matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Isotopic Labeling Synthesis of Estriol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis of isotopically labeled estriol (B74026). This document details synthetic strategies for deuterium (B1214612), carbon-13, and tritium (B154650) labeling, providing plausible experimental protocols, quantitative data, and analytical characterization methods. This guide is intended to be a valuable resource for professionals in medicinal chemistry, pharmacology, and drug metabolism who require isotopically labeled estriol for their research.
Introduction to Isotopic Labeling of Estriol
Isotopic labeling is a critical technique in drug development and metabolic research. By replacing specific atoms in the estriol molecule with their heavier isotopes, researchers can trace the molecule's metabolic fate, quantify its concentration in biological matrices with high precision using isotope dilution mass spectrometry, and elucidate reaction mechanisms. Estriol (E3), a major estrogen during pregnancy, is a key analyte in many clinical and research settings. The synthesis of its isotopically labeled analogues is therefore of significant interest. This guide will cover the synthesis of deuterium-, carbon-13-, and tritium-labeled estriol.
Synthesis of Deuterium-Labeled Estriol ([²H]-Estriol)
Deuterium-labeled estriol is a valuable internal standard for mass spectrometry-based quantification. The introduction of deuterium can be achieved through various methods, with catalytic hydrogen-deuterium exchange being a common and efficient approach for aromatic systems.
Synthetic Strategy: Catalytic Deuterium Exchange
A plausible route for the synthesis of estriol-d₂ (specifically, estra-1,3,5(10)-triene-2,4-d₂-3,16α,17β-triol) involves the acid-catalyzed exchange of the protons on the aromatic A-ring with deuterium from a deuterium source like deuterium oxide (D₂O). The phenolic hydroxyl group at C3 directs the electrophilic substitution to the ortho and para positions (C2 and C4).
Experimental Protocol: Synthesis of Estriol-d₂
Materials:
-
Estriol (unlabeled)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated sulfuric acid (D₂SO₄, 96-98 wt. % in D₂O)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of estriol (100 mg, 0.347 mmol) in deuterium oxide (5 mL) is added a catalytic amount of deuterated sulfuric acid (0.1 mL).
-
The reaction mixture is heated to 100°C and stirred for 24 hours in a sealed vessel.
-
After cooling to room temperature, the mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude deuterated estriol.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (B92381) to afford pure estriol-d₂.
Quantitative Data (Estimated)
| Parameter | Value |
| Yield | 70-85% |
| Isotopic Purity | ≥98 atom % D |
| Chemical Purity | >98% (by HPLC) |
Synthesis of Carbon-13-Labeled Estriol ([¹³C]-Estriol)
Carbon-13 labeled estriol is used in metabolic studies to trace the fate of the carbon skeleton of the molecule. The synthesis of ¹³C-labeled estriol, such as Estriol-2,3,4-¹³C₃, typically requires a multi-step approach starting from a smaller, commercially available ¹³C-labeled precursor. A plausible route involves the construction of the A-ring with the desired ¹³C labels.
Synthetic Strategy: Multi-step Synthesis from a Labeled Precursor
A total synthesis approach can be adapted to introduce ¹³C atoms into the A-ring of estriol. For example, a key intermediate containing the B, C, and D rings of the steroid can be coupled with a ¹³C-labeled A-ring precursor. A plausible starting material for the A-ring could be a ¹³C-labeled benzene (B151609) derivative which can be elaborated into the phenolic A-ring of the estrogen.
Experimental Protocol: Synthesis of Estriol-2,3,4-¹³C₃ (Conceptual)
A detailed multi-step synthesis is beyond the scope of this guide. However, a conceptual outline is provided:
-
Preparation of a ¹³C-labeled A-ring synthon: This could involve reactions starting from a commercially available ¹³C-labeled benzene derivative.
-
Synthesis of a BCD-ring intermediate: This would be prepared from a suitable non-labeled steroid precursor.
-
Coupling of the A-ring synthon and the BCD-ring intermediate: This key step would form the complete steroid skeleton with the ¹³C labels in the A-ring.
-
Functional group manipulations: Subsequent steps would involve the introduction and modification of functional groups to yield the final estriol structure. This would include the formation of the 16α and 17β hydroxyl groups.
-
Purification: Each step would require purification, with the final product being purified by preparative HPLC.
Quantitative Data (Typical)
| Parameter | Value |
| Overall Yield | 5-15% (multi-step) |
| Isotopic Purity | >99 atom % ¹³C[1] |
| Chemical Purity | >97% (by HPLC)[1] |
Synthesis of Tritium-Labeled Estriol ([³H]-Estriol)
Tritium-labeled estriol is a crucial tool for receptor binding assays and autoradiography due to the high sensitivity of radiodetection. Catalytic tritium exchange is a common method for introducing tritium into a molecule.
Synthetic Strategy: Catalytic Tritium Exchange
Similar to deuteration, catalytic exchange can be used to introduce tritium. This can be achieved by reacting estriol with tritium gas (T₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C). The exchange will primarily occur at the activated positions on the aromatic ring.
Experimental Protocol: Synthesis of [³H]-Estriol
Materials:
-
Estriol (unlabeled)
-
Tritium gas (T₂)
-
10% Palladium on carbon (Pd/C)
-
Ethyl acetate
-
Preparative HPLC system
Procedure:
-
A solution of estriol (10 mg) in ethyl acetate (2 mL) is placed in a reaction vessel with 10% Pd/C (10 mg).
-
The vessel is connected to a tritium gas manifold, and the reaction is carried out under an atmosphere of tritium gas (e.g., 5 Ci) at room temperature for several hours.
-
After the reaction, the excess tritium gas is removed, and the catalyst is filtered off.
-
The solvent is evaporated, and the residue is repeatedly dissolved in methanol and evaporated to remove any labile tritium.
-
The crude tritiated estriol is purified by preparative reverse-phase HPLC to obtain the final product with high radiochemical purity.
Quantitative Data (Estimated)
| Parameter | Value |
| Radiochemical Yield | 10-25% |
| Specific Activity | 20-50 Ci/mmol |
| Radiochemical Purity | >98% (by radio-HPLC) |
Purification and Characterization
Purification
Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of isotopically labeled estriol.[2] A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water. The fractions corresponding to the product peak are collected, and the solvent is evaporated to yield the pure labeled compound.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance or reduction in the intensity of signals corresponding to the positions of deuterium incorporation confirms successful labeling.
-
²H NMR: A signal will be present for each site of deuterium incorporation.
-
¹³C NMR: For ¹³C-labeled compounds, the spectrum will show enhanced signals for the labeled carbon atoms. The chemical shifts for the carbon atoms of estriol are in the range of 14-160 ppm.[3]
Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight of the labeled compound and to determine the isotopic enrichment.
-
For estriol-d₂, the molecular ion peak will be observed at m/z 290.4, compared to 288.4 for unlabeled estriol.
-
For estriol-2,3,4-¹³C₃, the molecular ion peak will be observed at m/z 291.36.[1]
High-Performance Liquid Chromatography (HPLC):
-
Analytical HPLC is used to determine the chemical purity of the final product. The labeled estriol should have the same retention time as an unlabeled standard.
Conclusion
The synthesis of isotopically labeled estriol is a valuable process for advancing research in endocrinology, drug metabolism, and clinical diagnostics. This guide has provided an overview of plausible synthetic strategies for deuterium, carbon-13, and tritium labeling of estriol, along with conceptual experimental protocols and expected quantitative data. The successful synthesis and characterization of these labeled compounds will enable more precise and informative studies into the biological role and disposition of estriol.
References
understanding the molecular structure of Estriol-d3
An In-depth Technical Guide to the Molecular Structure of Estriol-d3
Introduction
Estriol (B74026) (E3) is one of the three major endogenous estrogens, playing a significant role in female reproductive health, particularly during pregnancy when it is produced in large quantities by the placenta[1][2]. Its deuterated isotopologue, this compound, is a crucial tool in biomedical and pharmaceutical research. The incorporation of three deuterium (B1214612) atoms provides a stable, heavy-isotope-labeled internal standard, indispensable for accurate quantification of estriol in biological matrices using mass spectrometry-based methods[3][4]. This guide provides a comprehensive overview of the molecular structure, properties, analysis, and biological context of this compound for researchers, scientists, and drug development professionals.
Molecular Structure and Properties
This compound shares the same steroidal skeleton as its non-labeled counterpart, which is based on an estrane (B1239764) core. This tetracyclic structure consists of three six-membered rings (A, B, and C) and one five-membered ring (D). The key structural features are a phenolic A ring and hydroxyl groups at positions C3, C16α, and C17β.
The isotopic labeling involves the substitution of three hydrogen atoms with deuterium (²H or D). While various deuterated versions can be synthesized, a common commercially available form is (16α,17β)-Estra-1,3,5[5]-triene-3,16,17-triol-d3. The precise location of the deuterium atoms is critical for its use as an internal standard and can vary. One identified IUPAC name is (8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol[6]. For clarity, the standard steroid numbering is shown below.
General and Physicochemical Properties
The fundamental properties of this compound are summarized in the tables below. The physical properties are based on the non-deuterated Estriol and are expected to be very similar for the deuterated analogue.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₂₁D₃O₃ | [7][8] |
| Molecular Weight | 291.40 g/mol | [7][9] |
| CAS Number | 79037-36-8 | [7][8][9] |
| IUPAC Name | (16α,17β)-Estra-1,3,5[5]-triene-3,16,17-triol-d3 | [7][8] |
| Synonyms | Acifemine-d3, Dthis compound, Ovestin-d3 | [8][9] |
Table 2: Physical Properties of Estriol (Non-labeled)
| Property | Value | Reference(s) |
| Physical Description | Odorless white crystalline solid | [10] |
| Melting Point | 82 to 86 °C (180 to 187 °F) | [11] |
| Solubility | In water: 0.119 mg/mL (20 °C). Slightly soluble in ethyl ether, benzene; very soluble in pyridine. | [10][11] |
| Density | 1.27 g/cm³ at 25 °C | [10] |
Synthesis and Isotopic Labeling
The synthesis of this compound is not widely detailed in public literature, but it would follow established routes for steroid synthesis with specific steps for deuterium incorporation. A plausible general workflow would be adapted from a known synthesis of a related steroid like estrone[12]. Deuterium atoms can be introduced through various methods, such as catalytic exchange reactions or by using deuterated reagents at specific steps of the synthesis.
Experimental Analysis and Protocols
This compound is primarily used as an internal standard for the quantification of endogenous estriol. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity for quantifying low-concentration analytes like estriol in complex biological samples such as serum[13][14][15]. This compound is added to the sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the non-labeled estriol but is distinguished by its higher mass, allowing for accurate correction of any analyte loss during sample handling and ionization variability in the mass spectrometer.
Protocol: Quantification of Serum Estriol by LC-MS/MS
-
Sample Preparation :
-
To 100 µL of serum, add 10 µL of a 100 ng/mL solution of this compound in methanol (B129727) as an internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
-
Chromatography :
-
Mass Spectrometry :
-
Ionization : Electrospray Ionization, Negative Mode (ESI-).
-
Analysis Mode : Multiple Reaction Monitoring (MRM).
-
Ion Transitions : Monitor specific precursor-to-product ion transitions for both estriol and this compound.
-
Table 3: Example LC-MS/MS MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Estriol | 287.2 | 145.1 | Optimized (e.g., 30-40) |
| This compound | 290.2 | 147.1 | Optimized (e.g., 30-40) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure and the position of the deuterium labels. In ¹H NMR, the signals corresponding to the positions where deuterium has been substituted will be absent. In ¹³C NMR, the carbons bonded to deuterium will show a characteristic multiplet (due to C-D coupling) and a slight upfield shift compared to the non-labeled compound.
Protocol: NMR Analysis
-
Sample Preparation : Dissolve 1-5 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition : Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Analysis : Compare the spectra to those of non-labeled estriol to confirm the positions of deuteration and verify the overall structure.
Table 4: Representative ¹³C NMR Chemical Shifts for the Estriol Skeleton
| Carbon Atom | Approximate Chemical Shift (ppm) |
| C3 | 155.1 |
| C16 | 81.6 |
| C17 | 65.5 |
| C18 (Methyl) | 13.5 |
(Note: Data is for non-labeled estriol and serves as a reference. Specific shifts for this compound will be slightly different at the sites of deuteration)[17][18].
Biological Context: Estriol Biosynthesis
Estriol is a metabolic product of estradiol (B170435) and estrone. During pregnancy, its synthesis is a complex process involving both the fetus and the placenta[1]. The pathway starts with DHEA-S produced by the fetal adrenal gland. This is then hydroxylated in the fetal liver and subsequently converted to estriol in the placenta[2]. Estriol exerts its biological effects by binding to estrogen receptors (ERα and ERβ), although it is a much weaker estrogen than estradiol[11].
Conclusion
This compound is an essential analytical tool whose value is intrinsically linked to its molecular structure. The precise mass difference conferred by the three deuterium atoms allows it to serve as a robust internal standard for the accurate quantification of natural estriol. A thorough understanding of its structure, physicochemical properties, and analytical behavior is paramount for its effective application in clinical diagnostics, endocrinology research, and pharmaceutical development.
References
- 1. Estriol - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Estriol? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Estradiol-d3 (Estradiol Valerate EP Impurity A-d3, Estriol… [cymitquimica.com]
- 6. This compound | C18H24O3 | CID 46781512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. vivanls.com [vivanls.com]
- 9. usbio.net [usbio.net]
- 10. Estriol | C18H24O3 | CID 5756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Estriol (medication) - Wikipedia [en.wikipedia.org]
- 12. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 13. Measurement of unconjugated estriol in serum by liquid chromatography-tandem mass spectrometry and assessment of the accuracy of chemiluminescent immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ultrafiltration Tandem Mass Spectrometry of Estrogens for Characterization of Structure and Affinity for Human Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uregina.ca [uregina.ca]
- 18. X-Ray crystal structure analysis and 13C NMR investigation of estriol 16- and 17-monoglucuronide derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The Biological Fate and Metabolism of Deuterated Estriol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol (B74026) (E3) is one of the three major endogenous estrogens, playing a significant role in female physiology, particularly during pregnancy. The therapeutic potential of estriol is being explored for various conditions, including menopausal symptoms and multiple sclerosis. Deuteration, the selective replacement of hydrogen with deuterium (B1214612) atoms, is a strategy increasingly employed in drug development to favorably alter the pharmacokinetic properties of molecules. The stronger carbon-deuterium bond can lead to a reduced rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE), potentially resulting in improved metabolic stability, increased systemic exposure, and a more favorable dosing regimen. This technical guide provides a comprehensive overview of the biological fate and metabolism of estriol, with a specific focus on the anticipated effects of deuteration. While direct comparative preclinical and clinical data for deuterated estriol are not extensively available in the public domain, this document synthesizes the known metabolism of estriol with the established principles of deuterium's impact on drug metabolism to provide a predictive and informative resource.
Biological Fate and Metabolism of Estriol
The biological fate of estriol is governed by its absorption, distribution, metabolism, and excretion (ADME) properties.
Absorption and Distribution
Estriol is produced in significant amounts only during pregnancy. In non-pregnant women, it is primarily a peripheral metabolite of estradiol (B170435) and estrone (B1671321). When administered exogenously, estriol's absorption is dependent on the route of administration. Oral administration leads to rapid absorption, but also extensive first-pass metabolism in the liver. Vaginal administration results in efficient local absorption with lower systemic exposure compared to oral routes.
Once in circulation, estriol, like other estrogens, is largely bound to plasma proteins, primarily albumin, with a smaller fraction bound to sex hormone-binding globulin (SHBG). The unbound fraction is biologically active and available for distribution to target tissues.
Metabolism
The metabolism of estriol is a multi-step process primarily occurring in the liver, involving both Phase I and Phase II reactions.
Phase I Metabolism (Hydroxylation): Estriol is a terminal metabolite in the estrogen metabolic pathway and is not significantly metabolized by cytochrome P450 (CYP) enzymes through further hydroxylation. The primary pathway for its formation is the 16α-hydroxylation of estrone, which is then converted to estriol by 17β-hydroxysteroid dehydrogenase.
Phase II Metabolism (Conjugation): The major metabolic pathways for estriol are glucuronidation and sulfation. These conjugation reactions increase the water solubility of estriol, facilitating its excretion.
-
Glucuronidation: This is the primary metabolic pathway for estriol. UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to the hydroxyl groups of estriol, forming estriol glucuronides. The main metabolites are estriol-3-glucuronide, estriol-16α-glucuronide, and estriol-17β-glucuronide.
-
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to estriol, forming estriol sulfates, primarily estriol-3-sulfate.
Excretion
The conjugated metabolites of estriol are water-soluble and are primarily excreted in the urine. A smaller fraction is excreted in the bile and may undergo enterohepatic recirculation, where the conjugates are hydrolyzed back to estriol by gut bacteria and reabsorbed.
The Impact of Deuteration on Estriol Metabolism: The Kinetic Isotope Effect
The replacement of hydrogen with deuterium at specific sites in the estriol molecule is expected to influence its metabolic rate due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in metabolic reactions catalyzed by enzymes like CYPs.
While estriol itself is not a primary substrate for extensive CYP-mediated oxidation, deuteration of its precursors, estrone and estradiol, has been studied. These studies indicate that the metabolic pathways are not fundamentally altered, but the rate of conversion can be affected.
For deuterated estriol, the primary impact of the KIE would likely be on any minor oxidative metabolic pathways that may exist and, more significantly, potentially on the enzymatic conjugation reactions. However, without direct comparative studies, the magnitude of this effect remains theoretical. A slower rate of metabolism would be expected to lead to a longer plasma half-life and increased overall exposure (AUC).
Quantitative Data on the Pharmacokinetics of Estriol
The following tables summarize the available pharmacokinetic data for non-deuterated estriol. It is important to note that specific pharmacokinetic parameters for deuterated estriol are not available in the published literature. The "Predicted Effect of Deuteration" column is based on the theoretical impact of the kinetic isotope effect.
Table 1: Pharmacokinetic Parameters of Intravenously Administered Estriol in Normal Women [1]
| Parameter | Value | Predicted Effect of Deuteration |
| t1/2α (Initial half-life) | 3.6 minutes | Likely no significant change |
| t1/2β (Terminal half-life) | 64 minutes | Potentially increased |
| Metabolic Clearance Rate (MCR) | 1890 - 2100 L/day | Potentially decreased |
| Initial Volume of Distribution | 20 L | Likely no significant change |
Table 2: Pharmacokinetic Parameters of Vaginally Administered Estriol Gel in Postmenopausal Women
| Formulation | Cmax (pg/mL) | Tmax (hours) | AUC0-t (pg·h/mL) | Predicted Effect of Deuteration |
| Estriol 20 µg/g gel | 13.77 (steady state) | - | 36.33 (steady state) | Cmax may be similar or slightly higher, AUC likely increased |
| Estriol 50 µg/g gel | 22.80 (steady state) | - | 73.71 (steady state) | Cmax may be similar or slightly higher, AUC likely increased |
| Ovestinon® (estriol 500 µ g/0.5 g) | 89.95 (steady state) | - | - | Cmax may be similar or slightly higher, AUC likely increased |
Experimental Protocols
Detailed experimental protocols from studies involving deuterated estriol are primarily focused on its use as an internal standard for analytical quantification. Below are representative methodologies.
Quantification of Urinary Estrogen Metabolites using LC-MS/MS with a Deuterated Estriol Internal Standard[2]
-
Objective: To accurately quantify the levels of 15 estrogens and their metabolites in human urine.
-
Methodology:
-
Sample Preparation: To a 400 µL aliquot of thawed and mixed urine, 20 µL of an internal standard solution containing 1.6 ng of estriol-d3 (among other deuterated estrogens) is added.
-
Enzymatic Hydrolysis: Since estrogens are primarily present as glucuronide and sulfate (B86663) conjugates, the samples are treated with β-glucuronidase/sulfatase from Helix pomatia to deconjugate the metabolites.
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is then subjected to SPE for cleanup and concentration of the analytes.
-
Derivatization: The extracted estrogens are derivatized to enhance their ionization efficiency for mass spectrometry analysis.
-
LC-MS/MS Analysis: The derivatized sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). The separation is typically performed on a C18 reversed-phase column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify each estrogen metabolite and its corresponding deuterated internal standard.
-
-
Data Analysis: The concentration of each analyte is calculated by comparing the peak area of the analyte to the peak area of its corresponding deuterated internal standard.
In Vitro Metabolism Study of a Test Compound using Human Liver Microsomes
While a specific protocol for deuterated estriol is not available, a general methodology for assessing metabolic stability is as follows:
-
Objective: To determine the in vitro metabolic stability of a deuterated compound compared to its non-deuterated analog.
-
Methodology:
-
Incubation: The test compounds (deuterated and non-deuterated estriol) are incubated with pooled human liver microsomes in a phosphate (B84403) buffer (pH 7.4).
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The samples are centrifuged to pellet the microsomal proteins, and the supernatant containing the remaining parent compound and any formed metabolites is collected.
-
LC-MS/MS Analysis: The concentration of the parent compound at each time point is determined by LC-MS/MS analysis.
-
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance for the deuterated compound would indicate a positive kinetic isotope effect and improved metabolic stability.
Signaling Pathways and Experimental Workflows
The primary signaling pathway for estriol is through its interaction with estrogen receptors (ERα and ERβ). The following diagrams illustrate the metabolic pathway of estriol and a conceptual workflow for a comparative pharmacokinetic study.
References
Estriol-d3 Versus Non-labeled Estriol: An In-depth Technical Guide for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of Estriol-d3 and non-labeled estriol (B74026) for use in in vitro research. It is designed to assist researchers in selecting the appropriate compound for their experimental needs by detailing their respective applications, physicochemical properties, and relevant experimental protocols. This guide summarizes key quantitative data, outlines detailed methodologies for critical in vitro assays, and provides visual representations of pertinent biological pathways and experimental workflows.
Introduction: The Role of Deuteration in Estriol Studies
Estriol (E3) is one of the three major endogenous estrogens, playing a significant role in various physiological processes. In in vitro research, both non-labeled estriol and its deuterated analog, this compound, are valuable tools. Non-labeled estriol is utilized to investigate its biological functions, including receptor binding, signaling pathways, and metabolic fate. This compound, a stable isotope-labeled version of estriol, is primarily employed as an internal standard for accurate quantification in mass spectrometry-based assays.[1][2] The substitution of hydrogen atoms with deuterium (B1214612) can also influence the compound's metabolic stability, a phenomenon known as the kinetic isotope effect (KIE), which can be a subject of study in itself.[2][3]
Core Applications in In Vitro Research
The choice between this compound and non-labeled estriol is dictated by the specific requirements of the in vitro study.
Non-labeled Estriol is the compound of choice for studies aiming to:
-
Characterize its binding affinity and kinetics with estrogen receptors (ERα and ERβ).[4][5]
-
Elucidate the downstream signaling pathways activated by estriol binding to its receptors.
-
Investigate its metabolism by various enzyme systems, such as cytochrome P450s.[6][7]
-
Assess its physiological or pathological effects in cell-based assays, such as cell proliferation or viability.[4]
This compound serves a more specialized, yet critical, role in in vitro research, primarily as:
-
An internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the precise and accurate quantification of estriol in biological matrices.[8][9][10] The co-elution of the deuterated standard with the non-labeled analyte allows for correction of variations in sample preparation and instrument response, leading to highly reliable data.[9][11]
-
A tool to study the kinetic isotope effect on estriol's metabolism. The stronger carbon-deuterium bond can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step, providing insights into metabolic pathways.[3][12]
Physicochemical Properties
A fundamental understanding of the physicochemical properties of both compounds is essential for their proper handling and use in in vitro experiments.
| Property | Non-labeled Estriol | This compound | Reference(s) |
| Chemical Formula | C₁₈H₂₄O₃ | C₁₈H₂₁D₃O₃ | [13],[14] |
| Molar Mass | 288.38 g/mol | 291.40 g/mol | [13],[14] |
| CAS Number | 50-27-1 | 79037-36-8 | [13],[14] |
| Appearance | White crystalline solid | White crystalline solid | [13] |
| Purity | Typically >98% | Typically >98% (Isotopic purity also specified) | Vendor dependent |
| Solubility | Soluble in ethanol (B145695), acetone, and other organic solvents; sparingly soluble in water. | Similar to non-labeled estriol. | [13] |
Comparative In Vitro Performance Data
Direct comparative studies detailing the receptor binding affinities and metabolic stability of this compound versus non-labeled estriol are not extensively available in the public domain. However, the established principles of the kinetic isotope effect (KIE) allow for theoretical comparisons and highlight the key differences in their in vitro performance.
Estrogen Receptor Binding Affinity
The substitution of hydrogen with deuterium is generally not expected to significantly alter the equilibrium binding affinity (Kᵢ or IC₅₀) of estriol to its receptors, as these interactions are primarily governed by the molecule's shape and electronic properties, which are largely unaffected by deuteration. Studies on other deuterated steroids, such as d3-testosterone, have shown comparable receptor binding potency to their non-labeled counterparts. However, deuteration can affect the kinetics of binding, potentially influencing the dissociation rate of the ligand-receptor complex.
| Parameter | Non-labeled Estriol | This compound | Reference(s) |
| Relative Binding Affinity (RBA) for ERα (vs. Estradiol) | ~11.3% | Expected to be similar to non-labeled estriol. | [13] |
| Relative Binding Affinity (RBA) for ERβ (vs. Estradiol) | ~17.6% | Expected to be similar to non-labeled estriol. | [13] |
| Dissociation Constant (Kd) | Generally higher (lower affinity) than estradiol (B170435). | The dissociation rate may be slightly slower due to the kinetic isotope effect, but this is not consistently documented for estriol. | [1][4] |
Metabolic Stability
The most significant difference in the in vitro performance of this compound compared to non-labeled estriol is expected in metabolic stability assays. The KIE can lead to a slower rate of metabolism when the deuterated bond is involved in the rate-limiting step of an enzymatic reaction, most notably by cytochrome P450 (CYP) enzymes.[3][12] This can result in a longer half-life and lower intrinsic clearance for the deuterated compound.
| Parameter | Non-labeled Estriol | This compound | Reference(s) |
| In Vitro Half-life (t₁/₂) in Liver Microsomes | Varies depending on species and conditions. | Expected to be longer than non-labeled estriol if metabolism involves cleavage of a deuterated C-H bond. | [15][16][17] |
| Intrinsic Clearance (Clᵢₙₜ) | Varies depending on species and conditions. | Expected to be lower than non-labeled estriol under conditions where the KIE is observed. | [15][16][17] |
Experimental Protocols
This section provides detailed protocols for key in vitro assays relevant to the study of both non-labeled estriol and this compound.
Estrogen Receptor Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound (non-labeled estriol) for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-Estradiol).
Materials:
-
Rat uterine cytosol preparation (as a source of estrogen receptors)
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4)
-
[³H]-Estradiol (radioligand)
-
Non-labeled estriol (competitor)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of non-labeled estriol in TEDG buffer. Prepare a working solution of [³H]-Estradiol in TEDG buffer.
-
Assay Setup: In microcentrifuge tubes, add a constant amount of rat uterine cytosol, a fixed concentration of [³H]-Estradiol, and increasing concentrations of non-labeled estriol. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled estrogen like diethylstilbestrol).
-
Incubation: Incubate the tubes at 4°C overnight to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add cold HAP slurry to each tube, vortex, and incubate on ice. Centrifuge to pellet the HAP with the bound receptor-ligand complex.
-
Washing: Wash the pellets with cold TEDG buffer to remove unbound radioligand.
-
Quantification: Resuspend the final pellet in ethanol and transfer to a scintillation vial with scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-Estradiol as a function of the log concentration of non-labeled estriol. Determine the IC₅₀ value (the concentration of estriol that inhibits 50% of the specific binding of the radioligand).
ERE-Luciferase Reporter Gene Assay for Estrogenic Activity
This cell-based assay measures the ability of estriol to activate the estrogen receptor and induce the transcription of a reporter gene (luciferase) under the control of an estrogen response element (ERE).
Materials:
-
A suitable cell line (e.g., MCF-7 or T47D) stably or transiently transfected with an ERE-luciferase reporter plasmid.
-
Cell culture medium (phenol red-free) supplemented with charcoal-stripped fetal bovine serum.
-
Non-labeled estriol.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of non-labeled estriol. Include a vehicle control (e.g., DMSO or ethanol).
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and luciferase expression.
-
Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or total protein concentration). Plot the normalized luciferase activity against the log concentration of estriol to determine the EC₅₀ value.
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of estriol to metabolism by phase I enzymes, primarily CYPs, present in HLMs. This compound is used as an internal standard for accurate quantification of the remaining non-labeled estriol.
Materials:
-
Human liver microsomes (pooled).
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Non-labeled estriol.
-
This compound (internal standard).
-
Acetonitrile (B52724) (for quenching the reaction).
-
LC-MS/MS system.
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37°C.
-
Initiation of Reaction: Add non-labeled estriol to the incubation mixture and pre-incubate for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing a known concentration of this compound.
-
Sample Processing: Vortex and centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of non-labeled estriol relative to the this compound internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining estriol against time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂ = 0.693/k) and the intrinsic clearance (Clᵢₙₜ).
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the estriol signaling pathway and a typical experimental workflow for its analysis.
Estriol Signaling Pathway
Experimental Workflow: In Vitro Metabolic Stability Assay
Conclusion
References
- 1. Estriol and estradiol interactions with the estrogen receptor in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structural biology of oestrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Volume 5, Chapter 3. Estrogen Kinetics for Clinicians [glowm.com]
- 4. Effects of estrone, estradiol, and estriol on hormone-responsive human breast cancer in long-term tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-affinity binding of estrone, estradiol and estriol in human cervical myometrium and cervical and vaginal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro model of mammary estrogen metabolism: structural and kinetic differences between catechol estrogens 2- and 4-hydroxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of endogenous and exogenous estrogens in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mednexus.org [mednexus.org]
- 9. Derivatized versus non-derivatized LC-MS/MS techniques for the analysis of estrogens and estrogen-like endocrine disruptors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. oatext.com [oatext.com]
- 14. Metabolism and DNA binding studies of 4-hydroxyestradiol and estradiol-3,4-quinone in vitro and in female ACI rat mammary gland in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Estriol production and metabolism in normal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The metabolic clearance and blood production rates of estriol in normal, non-pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Estriol-d3 in Estrogen Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of estrogen metabolism is critical for understanding a wide range of physiological and pathological processes, from reproductive health to the development of hormone-dependent cancers. The three major endogenous estrogens—estrone (B1671321) (E1), estradiol (B170435) (E2), and estriol (B74026) (E3)—and their various metabolites exist in complex equilibria and are often present at very low concentrations in biological matrices.[1] Accurate quantification of these compounds is paramount but challenging due to their structural similarity and the potential for analytical variability during sample processing.
This technical guide focuses on the pivotal role of Estriol-d3 (deuterated estriol) in modern analytical methodologies, particularly its function as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique has become the gold standard for estrogen analysis, offering unparalleled specificity and sensitivity.[1][2] We will explore the underlying principles, provide detailed experimental protocols, and present key quantitative data to facilitate the integration of these methods into research and development workflows.
The Core Principle: Stable Isotope Dilution Analysis
The fundamental advantage of using a deuterated compound like this compound lies in the principle of stable isotope dilution (SID). An ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, derivatization, and ionization.[3] However, it is distinguishable by its higher mass due to the replacement of hydrogen atoms with deuterium (B1214612).
By adding a known quantity of this compound to a sample at the beginning of the workflow, it experiences the same procedural losses and matrix effects (ion suppression or enhancement) as the endogenous, non-labeled Estriol. The mass spectrometer detects both the analyte and the internal standard simultaneously. The ratio of their signal intensities is then used for quantification. This ratiometric approach effectively cancels out variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[3]
Estrogen Metabolism Pathway
Estriol (E3) is a major metabolite of estradiol (E2) and estrone (E1).[4][5] In non-pregnant women, it is produced in small quantities primarily in the liver through the 16α-hydroxylation of E1 and E2.[6][7] During pregnancy, the placenta becomes the main site of E3 synthesis, where it is produced in large amounts from fetal precursors.[6][8] Understanding this metabolic context is crucial for interpreting quantitative data from biological samples.
Experimental Protocols for Estrogen Quantification using this compound
A robust and reliable method for quantifying estrogens involves several key steps, from sample collection to final data analysis. The following protocol is a synthesized example for the analysis of estriol in human serum.
Materials and Reagents
-
Analytes: Estriol (E3) standard
-
Internal Standard: this compound (or other deuterated versions like Estriol-d2)[9]
-
Solvents: HPLC or MS-grade methanol, acetonitrile, water
-
Extraction Solvents: Methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and ethyl acetate.
-
Reagents: Formic acid, ammonium (B1175870) fluoride (B91410) (optional, for enhancing sensitivity)
-
Sample Matrix: Charcoal-stripped serum for calibration curve and quality control (QC) samples.[10]
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common and effective method for isolating steroids from complex biological matrices like serum or plasma.[11]
-
Aliquoting: Pipette 200-500 µL of serum sample, calibrator, or QC into a glass tube.
-
Internal Standard Spiking: Add a precise volume of the this compound working solution (e.g., 25 µL of a 1 ng/mL solution) to every tube except for "double blank" samples. Vortex briefly.
-
Extraction: Add 2-3 mL of extraction solvent (e.g., MTBE).
-
Mixing: Vortex vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.
-
Centrifugation: Centrifuge at approximately 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Freezing (Optional): Place the samples in a -80°C freezer for 10-15 minutes to freeze the lower aqueous layer, which facilitates the decanting of the organic supernatant.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The separation and detection of estriol is typically performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
Table 1: Example Liquid Chromatography (LC) Parameters
| Parameter | Value | Reference |
| Column | Reversed-phase C8 or C18 (e.g., 3.3 cm x 3.0 mm, 3 µm) | [9] |
| Mobile Phase A | Water + 0.1% Formic Acid | [12][13] |
| Mobile Phase B | Methanol or Acetonitrile | [9][14] |
| Flow Rate | 0.5 - 1.0 mL/min | [14][15] |
| Gradient | Example: Start at 20% B, ramp to 90% B over 5-7 min | [9] |
| Column Temp. | 40 - 50 °C | [12][14] |
| Injection Vol. | 10 - 20 µL | [9][13] |
Table 2: Example Mass Spectrometry (MS) Parameters
Quantitative analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. Analysis is typically done in negative ion mode.[9]
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Ionization Mode | Reference |
| Estriol (E3) | m/z 287.2 | m/z 171.1 | ESI Negative | [9] |
| m/z 145.1 | ESI Negative | [9] | ||
| Estriol-d2 | m/z 289.2 | m/z 171.1 | ESI Negative | [9] |
| This compound | m/z 290.2 | m/z 171.1 or 172.1 | ESI Negative | (Implied) |
Note: The exact product ion for this compound may vary depending on the position of the deuterium labels. The transitions provided are representative examples found in the literature for deuterated estriol.
Table 3: Method Performance Characteristics
The validation of an analytical method is crucial to ensure data quality. Key parameters include the limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.
| Parameter | Typical Value | Reference |
| LOD | 1.0 - 2.0 pg/mL | [9] |
| LOQ | 1.0 - 5.0 pg/mL | [2] |
| Within-day CV (%) | < 6.5% | [9] |
| Between-day CV (%) | 4.5% - 9.5% | [9] |
| Recovery (%) | 88% - 108% | [9] |
Conclusion
This compound is an indispensable tool for researchers and drug development professionals engaged in estrogen metabolism studies. Its application as an internal standard in isotope dilution LC-MS/MS methods provides the foundation for achieving the accuracy, precision, and reliability required to quantify low-level endogenous estrogens in complex biological matrices. By correcting for analytical variability, this compound enables confident data interpretation, which is essential for advancing our understanding of endocrinology and developing novel therapeutic interventions. The protocols and data presented in this guide offer a robust framework for the implementation and validation of these powerful analytical techniques.
References
- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. The structural biology of oestrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estriol - Wikipedia [en.wikipedia.org]
- 7. allergyresearchgroup.com [allergyresearchgroup.com]
- 8. What is the mechanism of Estriol? [synapse.patsnap.com]
- 9. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous quantitation of endogenous estrone, 17β-estradiol, and estriol in human serum by isotope-dilution liquid chromatography-tandem mass spectrometry for clinical laboratory applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ecommons.roseman.edu [ecommons.roseman.edu]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Sensitivity Quantification of Estrogens in Human Serum using Estriol-d3 Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of major estrogens—estrone (B1671321) (E1), estradiol (B170435) (E2), and estriol (B74026) (E3)—in human serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Estriol-d3, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The described protocol, involving a straightforward liquid-liquid extraction (LLE) followed by LC-MS/MS analysis, is suitable for clinical research and drug development applications where reliable measurement of low physiological concentrations of estrogens is critical.
Introduction
Estrogens are a class of steroid hormones that play a crucial role in the development and regulation of the female reproductive system and secondary sexual characteristics. The accurate measurement of endogenous estrogens such as estrone (E1), estradiol (E2), and estriol (E3) is essential in various fields, including endocrinology, clinical diagnostics, and pharmaceutical research. Due to their low physiological concentrations, often in the picogram per milliliter (pg/mL) range, highly sensitive and specific analytical methods are required.
LC-MS/MS has emerged as the gold standard for steroid hormone analysis, offering superior specificity and sensitivity compared to traditional immunoassays, which can be prone to cross-reactivity. The principle of stable isotope dilution, employing a deuterated internal standard like this compound, is a key component of a reliable LC-MS/MS assay. The internal standard, being structurally and chemically almost identical to the analyte of interest, co-elutes and experiences similar ionization efficiency, thereby providing a reliable means for accurate quantification.
This application note provides a detailed protocol for the extraction and analysis of E1, E2, and E3 from human serum, utilizing this compound as an internal standard for the quantification of estriol. While deuterated analogs for E1 and E2 are also commonly used for their respective quantification, this note focuses on the role and application of this compound.
Experimental
Materials and Reagents
-
Standards: Estrone (E1), Estradiol (E2), Estriol (E3), and this compound (as internal standard, IS) certified reference materials.
-
Solvents: HPLC-grade methanol, acetonitrile, water, hexane (B92381), and ethyl acetate (B1210297).
-
Reagents: Ammonium fluoride (B91410) and formic acid.
-
Sample Matrix: Steroid-depleted human serum for calibrators and quality controls.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A simple and efficient liquid-liquid extraction protocol is employed to isolate the estrogens from the serum matrix.
-
Aliquoting: To 500 µL of serum sample, calibrator, or quality control in a glass test tube, add 50 µL of the internal standard working solution (containing this compound).
-
Vortexing: Briefly vortex the tubes to ensure thorough mixing.
-
Extraction: Add 1 mL of an extraction solvent mixture of hexane and ethyl acetate (9:1, v/v).
-
Mixing: Vortex vigorously for 1 minute to ensure efficient extraction of the analytes into the organic phase.
-
Phase Separation: Centrifuge the tubes at 4000 rpm for 10 minutes to achieve complete phase separation.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a 1:1 water:acetonitrile mixture.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.2mM Ammonium Fluoride |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 50°C |
| Gradient | A linear gradient is typically used, starting with a higher percentage of aqueous phase and ramping up the organic phase to elute the analytes. A representative gradient starts at 30% B, increases to 98% B, holds, and then re-equilibrates.[1] |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode. Negative mode is often preferred for underivatized estrogens. |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For Estriol (E3), a common transition is m/z 287.2 -> 145.1. For this compound, the transition would be m/z 290.2 -> 148.1. |
| Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V (in negative mode) |
Results and Discussion
Quantitative Performance
The method demonstrates excellent performance characteristics for the quantification of estrogens in human serum. The use of a deuterated internal standard like this compound is crucial for achieving the high accuracy and precision required for clinical research applications.
Table 1: Summary of Quantitative Performance Data
| Parameter | Estrone (E1) | Estradiol (E2) | Estriol (E3) |
| Linearity Range (pg/mL) | 1 - 1000 | 0.5 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 |
| Lower Limit of Detection (LLOD) (pg/mL) | 1.0 | 0.25 | 1.0 |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 2.5 | 1.0 | 2.5 |
| Intra-day Precision (%CV) | <10% | <10% | <10% |
| Inter-day Precision (%CV) | <10% | <10% | <10% |
| Recovery (%) | 88 - 108 | 90 - 110 | 90 - 110 |
Data compiled from representative LC-MS/MS methods for estrogen analysis.[1][2]
The linearity of the method is excellent over a wide concentration range, allowing for the quantification of estrogens in various physiological and pathological states. The low limits of detection and quantification demonstrate the high sensitivity of the assay, which is critical for measuring the low levels of estrogens found in certain populations (e.g., postmenopausal women, men). The precision and recovery data indicate that the method is both reproducible and accurate.
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of estrogens using this compound as an internal standard is depicted below.
Caption: LC-MS/MS Experimental Workflow for Estrogen Analysis.
Logical Relationship of Quantitation
The following diagram illustrates the logical relationship for the quantification of estriol using its deuterated internal standard.
Caption: Logic of Internal Standard-Based Quantification.
Conclusion
The LC-MS/MS method detailed in this application note provides a highly sensitive, specific, and reliable approach for the simultaneous quantification of estrone, estradiol, and estriol in human serum. The incorporation of this compound as an internal standard is fundamental to achieving the accuracy and precision necessary for demanding research and development applications. The straightforward sample preparation and rapid analysis time make this method well-suited for high-throughput environments.
References
Application Note: Estriol-d3 as an Internal Standard for High-Sensitivity Steroid Hormone Profiling by LC-MS/MS
1. Introduction
The quantitative analysis of steroid hormones in biological matrices is crucial for diagnosing and monitoring a wide range of endocrine disorders.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high sensitivity, specificity, and capacity for multiplexing.[1][2] A key element for achieving accurate and reliable quantification in LC-MS/MS is the use of an appropriate internal standard (IS). Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered ideal because they exhibit nearly identical physicochemical properties to their non-labeled counterparts.[3][4] This ensures they co-elute and experience similar matrix effects, compensating for variations during sample preparation, extraction, and ionization.[3][4]
Estriol-d3 (E3-d3) is a deuterated analog of estriol (B74026), an estrogen of significant interest, particularly in pregnancy. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of estriol and its potential application in broader steroid hormone profiling in human serum.
2. Principle of Isotope Dilution Mass Spectrometry
The methodology is based on the principle of stable isotope dilution. A known quantity of this compound is spiked into the biological sample at the beginning of the sample preparation process.[5] The SIL-IS acts as a surrogate for the endogenous analyte (estriol). During sample extraction, cleanup, and LC-MS/MS analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. Quantification is achieved by measuring the peak area ratio of the endogenous analyte to the SIL-IS.[4] This ratio is then used to determine the concentration of the analyte from a calibration curve prepared with known concentrations of the native steroid and a constant concentration of the internal standard. This approach effectively corrects for variations in extraction recovery and matrix-induced ion suppression or enhancement, leading to high accuracy and precision.[3][6]
3. Materials and Reagents
| Item | Description |
| Standards | Estriol (native), this compound, and other steroid standards of interest |
| Solvents | LC-MS grade Methanol (B129727), Acetonitrile (B52724), Water, Ethyl Acetate (B1210297), Hexane |
| Reagents | Formic Acid, Ammonium Fluoride, Ammonium Acetate |
| Sample Tubes | 1.5 mL or 2.0 mL polypropylene (B1209903) microcentrifuge tubes |
| SPE Cartridges | Optional: Solid Phase Extraction cartridges (e.g., Agilent Bond Elut Plexa)[7] |
| LC-MS/MS System | A UHPLC system coupled to a triple quadrupole mass spectrometer |
| Analytical Column | C18 or Biphenyl reversed-phase column (e.g., 2.1 x 50 mm, <3 µm)[7][8] |
4. Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Estriol and this compound in methanol to prepare individual stock solutions.
-
Intermediate Stock Solutions (1 µg/mL): Serially dilute the primary stock solutions with a 50:50 methanol/water mixture to create intermediate stocks.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate volumes of the native estriol intermediate stock into a blank matrix (e.g., charcoal-stripped serum). Concentrations should span the expected physiological range.
-
Internal Standard Working Solution (e.g., 50 ng/mL): Prepare a working solution of this compound in 50:50 methanol/water. The optimal concentration should be determined during method development.
Protocol 2: Serum Sample Preparation
This protocol outlines a common liquid-liquid extraction (LLE) procedure. Supported liquid extraction (SLE) or solid-phase extraction (SPE) can also be effective alternatives.[1][9]
-
Sample Aliquoting: Pipette 100 µL of serum sample, calibrator, or quality control (QC) into a 1.5 mL microcentrifuge tube.[5][10]
-
Internal Standard Spiking: Add a specified volume (e.g., 20 µL) of the this compound working solution to each tube.[7]
-
Equilibration: Briefly vortex the samples and allow them to equilibrate at room temperature for approximately 15-30 minutes.[10]
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each tube to precipitate proteins. Vortex vigorously for 30 seconds.[5]
-
Liquid-Liquid Extraction: Add 1 mL of an extraction solvent (e.g., a mixture of ethyl acetate and hexane) to each tube.[1][9] Vortex for 5 minutes.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 12,000 rpm) for 5 minutes to separate the organic and aqueous layers.[5]
-
Solvent Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40-50°C.[5][7]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol/water) and transfer to an autosampler vial for analysis.[7][10]
Caption: Workflow for serum sample preparation using LLE.
Protocol 3: LC-MS/MS Analysis
The following tables provide typical starting parameters for an LC-MS/MS system. These should be optimized for the specific instrument and column used.
Table 1: Suggested Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | Reversed-phase C18 or Biphenyl (e.g., 100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 1 mM Ammonium Fluoride[7][8] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.25 - 0.4 mL/min[8] |
| Gradient | Start at 40-60% B, ramp to 90-95% B, hold, then re-equilibrate |
| Injection Volume | 5 - 15 µL |
| Column Temp. | 40 °C |
| Run Time | ~8-11 minutes[6][8] |
Table 2: Suggested Mass Spectrometry (MS/MS) Parameters (MRM Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Estriol | 287.2 - 289.2 | 145.1 / 171.1 | ESI Negative/Positive |
| This compound (IS) | 290.2 - 292.2 | 147.1 / 173.1 | ESI Negative/Positive |
| Testosterone (B1683101) | 289.2 | 97.1 / 109.1 | ESI Positive[11] |
| Estradiol | 271.0 | 143.1 / 145.1 | ESI Negative[11] |
Note: Precursor and product ions should be empirically optimized. Estrogens often ionize well in negative mode, while androgens and corticoids are typically analyzed in positive mode.
5. Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the native estriol and the this compound internal standard.
-
Ratio Calculation: Calculate the peak area ratio (Analyte Area / IS Area) for each sample, calibrator, and QC.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibrators. A linear regression with 1/x or 1/x² weighting is commonly used.
-
Concentration Determination: Determine the concentration of estriol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Data analysis workflow for quantification.
6. Expected Performance Characteristics
Methods employing stable isotope dilution with LC-MS/MS for steroid analysis typically demonstrate excellent performance.
Table 3: Typical Method Validation Parameters
| Parameter | Typical Result |
| Linearity (R²) | > 0.99[9] |
| Lower Limit of Quantification (LLOQ) | Low pg/mL to low ng/mL range[5] |
| Intra- and Inter-Assay Precision (%CV) | < 15%[12] |
| Accuracy (% Recovery) | 85 - 115%[5] |
| Recovery | > 65-80%[9] |
7. Steroid Hormone Signaling Pathway
Steroid hormones are lipidsoluble molecules that can diffuse across the cell membrane. Once inside the cell, they bind to specific intracellular receptors (either in the cytoplasm or nucleus). This hormone-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences called Hormone Response Elements (HREs). This binding modulates the transcription of target genes, leading to changes in protein synthesis and ultimately, a physiological response.
Caption: Simplified steroid hormone signaling pathway.
This compound serves as an excellent internal standard for the quantification of estriol in biological fluids using LC-MS/MS. The use of a stable isotope-labeled standard in an isotope dilution method provides the highest level of accuracy and precision by correcting for analytical variability.[3] The protocols and parameters described herein offer a robust framework for researchers, scientists, and drug development professionals to establish sensitive and reliable methods for steroid hormone profiling.
References
- 1. A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Effective Extraction of a Panel of Steroid Hormones from Human Serum | Separation Science [sepscience.com]
- 10. Evaluation of a one-step sample preparation protocol for analysis of total serum testosterone by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Estriol-d3 in Clinical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol (B74026) (E3) is a significant estrogen in human physiology, particularly during pregnancy, where its levels are monitored to assess fetal well-being.[1] In non-pregnant individuals and men, estriol is present at lower concentrations and is a metabolite of estradiol (B170435) and estrone (B1671321).[2] Accurate and precise quantification of estriol in clinical samples is crucial for various research and diagnostic applications, including endocrine research and monitoring hormone replacement therapies.[3][4]
The gold standard for the quantitative analysis of steroid hormones, including estriol, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This technique offers high sensitivity and specificity, overcoming the limitations of traditional immunoassays, such as cross-reactivity.[5] To ensure the accuracy and reliability of LC-MS/MS assays, the use of a stable isotope-labeled internal standard is indispensable.[6][7] Estriol-d3, a deuterated analog of estriol, serves as an ideal internal standard as it shares identical chemical and physical properties with the endogenous analyte, co-eluting during chromatography and exhibiting the same ionization efficiency.[6][7] This allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise quantification.
These application notes provide a detailed protocol for the quantification of estriol in human serum using this compound as an internal standard with LC-MS/MS.
Estrogen Metabolism
Estriol is a downstream metabolite in the estrogen metabolic pathway. The pathway begins with the conversion of androgens to estrogens, primarily estrone (E1) and estradiol (E2). Estradiol can be converted to estrone, and both can undergo hydroxylation to form various metabolites. Estriol is formed through the 16α-hydroxylation of estrone or estradiol.[2][8]
Experimental Protocol: Quantification of Serum Estriol by LC-MS/MS
This protocol outlines a method for the quantitative analysis of estriol in human serum using this compound as an internal standard.
Materials and Reagents
-
Estriol certified reference standard
-
This compound internal standard
-
LC-MS/MS grade methanol (B129727), acetonitrile, water, and formic acid
-
Methyl tert-butyl ether (MTBE)
-
Human serum (calibrators, quality controls, and unknown samples)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or 96-well plates
-
Phosphate (B84403) buffer
Equipment
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., API-5000, QTRAP 6500+)[9]
-
Analytical balance
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Experimental Workflow
Detailed Methodologies
1. Standard and Internal Standard Preparation
-
Prepare stock solutions of Estriol and this compound in methanol at a concentration of 1 mg/mL.[9]
-
Prepare a series of working standard solutions by serially diluting the Estriol stock solution with methanol to create calibration standards.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 1 ng/mL) in methanol.[1]
2. Sample Preparation
Two common extraction methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
a) Liquid-Liquid Extraction (LLE) Protocol [1]
-
To 500 µL of serum sample, calibrator, or quality control, add 50 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 3 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of 50:50 (v/v) water:acetonitrile.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE) Protocol
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of serum sample, add 50 µL of the this compound internal standard working solution and vortex.
-
Dilute the sample with 500 µL of phosphate buffer.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 0.2mM Ammonium Fluoride.[1]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 0.2mM Ammonium Fluoride.[1]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the analytes, and then returns to the initial conditions for equilibration.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often used for estrogens.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for Estriol and this compound need to be optimized on the specific mass spectrometer being used.
-
4. Data Analysis
-
Integrate the peak areas for both Estriol and this compound.
-
Calculate the ratio of the peak area of Estriol to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the Estriol calibrators.
-
Determine the concentration of Estriol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of estriol. Note that specific values can vary depending on the instrumentation, sample preparation method, and laboratory conditions.
Table 1: Method Validation Parameters for Estriol Quantification
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 1000 pg/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | [10] |
| Intra-assay Precision (%CV) | < 15% | [11] |
| Inter-assay Precision (%CV) | < 15% | [11] |
| Accuracy/Recovery | 85 - 115% | [11] |
| Matrix Effect | Minimal with appropriate sample cleanup |
Table 2: Example MRM Transitions for Estriol and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Estriol | 287.2 | 171.1 |
| This compound | 290.2 | 171.1 |
Note: These are example transitions and should be optimized for the specific instrument.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, accurate, and precise method for the quantification of estriol in clinical samples. The detailed protocol and performance characteristics presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. Adherence to proper validation procedures is essential to ensure the reliability of the generated data for clinical and research applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mednexus.org [mednexus.org]
- 11. researchgate.net [researchgate.net]
Application of Estriol-d3 in Pharmacokinetic Studies of Estriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol (B74026) (E3) is one of the three major endogenous estrogens and its therapeutic potential is explored in various clinical applications, including hormone replacement therapy and the treatment of multiple sclerosis.[1][2] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring safety and efficacy. The use of a stable isotope-labeled internal standard, such as Estriol-d3, is the gold standard for quantitative bioanalysis of estriol by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][4] The deuterium-labeled analog exhibits nearly identical chemical and physical properties to the unlabeled estriol, but its increased mass allows for clear differentiation by the mass spectrometer. This co-eluting internal standard effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of estriol in biological matrices.[]
This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of estriol, including data from relevant studies and a comprehensive experimental workflow.
Pharmacokinetic Parameters of Estriol
The following tables summarize key pharmacokinetic parameters of estriol from studies in postmenopausal women and rats. These studies utilized sensitive LC-MS/MS methods for the quantification of estriol, often employing a deuterated internal standard to ensure accuracy.
Table 1: Pharmacokinetic Parameters of Estriol in Healthy Postmenopausal Women after Continuous Vaginal Ring Administration for 21 Days [1]
| Parameter | Test 1 (0.125 mg/day) | Test 2 (0.250 mg/day) | Test 3 (0.500 mg/day) |
| AUC0-21d (pg·h/mL) | 5192 (48% CV) | 8299 (35% CV) | 14934 (34% CV) |
AUC0-21d: Area under the plasma concentration-time curve from day 0 to day 21. CV: Coefficient of Variation.
Table 2: Pharmacokinetic Parameters of Estriol in Rats after a Single Intramuscular Injection (2.7 mg/kg) [6][7]
| Group | Cmax (ng/mL) | Tmax (h) | AUC0-t (h·ng/mL) | T1/2 (h) |
| Sham-irradiated Male | 82.92 ± 22.83 | 0.65 ± 0.34 | 369 ± 74 | 3.02 ± 0.68 |
| Sham-irradiated Female | 71.89 ± 16.11 | 0.75 ± 0.29 | 338 ± 91 | 3.01 ± 0.42 |
| Irradiated Male | 73.28 ± 10.84 | 0.40 ± 0.14 | 342 ± 83 | 3.64 ± 0.51 |
| Irradiated Female | 61.40 ± 16.01 | 0.70 ± 0.27 | 256 ± 26 | 3.38 ± 0.60 |
Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration. T1/2: Elimination half-life.
Experimental Protocols
Protocol 1: Quantification of Estriol in Human Plasma using this compound by LC-MS/MS
This protocol is a composite based on methodologies described in published pharmacokinetic studies.[8]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized based on the expected range of estriol concentrations).
-
Vortex briefly to mix.
-
Add 3 mL of a diethyl ether/hexane mixture (70:30, v/v).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Freeze the aqueous (lower) layer in a dry ice/acetone bath.
-
Decant the organic (upper) layer into a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., acetonitrile (B52724)/water, 90:10, v/v with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., Inertsil ODS-3, 150 x 4.6 mm).[1]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water with a modifier like formic acid (e.g., acetonitrile/water (90/10, v/v) with 0.1% formic acid).[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Injection Volume: 10-50 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative or positive ion mode, to be optimized for estriol and this compound.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Estriol: Precursor ion (e.g., [M-H]⁻ at m/z 287.2) to a specific product ion.
-
This compound: Precursor ion (e.g., [M-H]⁻ at m/z 290.2) to a specific product ion.
-
Note: The exact m/z values may vary slightly depending on the adduct formed and should be optimized.
-
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of estriol into blank plasma.
-
Process the calibration standards and quality control (QC) samples alongside the study samples.
-
Construct a calibration curve by plotting the peak area ratio of estriol to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of estriol in the study samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for a pharmacokinetic study of estriol using this compound.
Caption: Simplified overview of estriol metabolism during pregnancy.
References
- 1. Pharmacokinetics and pharmacodynamics of three dosages of oestriol after continuous vaginal ring administration for 21 days in healthy, postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. [Stable isotope methodology in the pharmacokinetic study of steroids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotope methodology in the pharmacokinetic studies of androgenic steroids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mednexus.org [mednexus.org]
- 7. mednexus.org [mednexus.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantitative Analysis of Estriol in Plasma by LC-MS/MS using an Estriol-d3 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estriol (B74026) (E3) is one of the three major endogenous estrogens, with the others being estradiol (B170435) and estrone.[1] In non-pregnant women, estriol circulates at very low, almost undetectable levels.[1] However, during pregnancy, it is produced in large quantities by the placenta and becomes the most abundant estrogen, making its measurement crucial for monitoring fetal-placental health.[1][2]
Accurate and sensitive quantification of estriol in plasma is essential for various clinical research applications. While immunoassays have been traditionally used, they can suffer from a lack of specificity due to cross-reactivity with other structurally similar steroids.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity, establishing it as the gold standard for steroid hormone analysis.[3][4]
This application note provides a detailed protocol for the quantitative analysis of estriol in human plasma using a stable isotope-labeled internal standard, Estriol-d3, coupled with LC-MS/MS. The use of a deuterated internal standard that co-elutes with the analyte ensures the highest degree of accuracy by correcting for variations during sample preparation and analysis. Two common sample preparation techniques, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), are described.
Experimental
Materials and Reagents
-
Standards: Estriol (Sigma-Aldrich), this compound (PubChem CID: 46781512).[5]
-
Solvents: HPLC-grade Methanol (B129727), Acetonitrile, Water, Methyl-tert-butyl ether (MTBE), Ethyl Acetate (B1210297), Hexane.
-
Reagents: Formic Acid, Ammonium Fluoride, Sodium Phosphate Buffer.
-
Plasma: Human plasma (K2-EDTA), Charcoal-stripped human plasma (for calibrators and QCs).
-
Extraction Supplies:
-
For SPE Protocol: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB).
-
For LLE Protocol: Borosilicate glass tubes.
-
Instrumentation
-
LC System: UPLC or HPLC system (e.g., Waters ACQUITY UPLC, Shimadzu Nexera).
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX 6500, Waters Xevo TQ-S).
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Estriol and this compound in methanol at a concentration of 1.0 mg/mL.
-
Working Solutions:
-
Prepare a series of Estriol working solutions by serially diluting the stock solution with 50:50 methanol/water to create calibration standards.
-
Prepare a separate set of working solutions for QC samples (Low, Medium, High concentrations).
-
Prepare an this compound internal standard (IS) working solution at an appropriate concentration (e.g., 2 ng/mL).
-
-
Calibration and QC Samples: Spike known volumes of the Estriol working solutions and a fixed volume of the IS working solution into charcoal-stripped plasma to create the calibration curve and QC samples.
Sample Preparation Protocols
Two validated methods for plasma sample preparation are presented below.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for steroid extraction.[6][7][8]
-
Pre-treatment: To 250 µL of plasma sample, calibrator, or QC, add 25 µL of the this compound IS working solution. Vortex briefly.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5-10% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water). Vortex to mix and transfer to an autosampler vial for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a robust method for cleaning up plasma samples.
-
Pre-treatment: To 250 µL of plasma sample, calibrator, or QC in a glass tube, add 25 µL of the this compound IS working solution. Vortex briefly.
-
Extraction: Add 1 mL of an organic solvent mixture (e.g., 85:15 v:v hexane:ethyl acetate or 100% MTBE). Vortex vigorously for 5-10 minutes.
-
Centrifugation: Centrifuge the samples at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Dry-down: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to mix and transfer to an autosampler vial for analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 or Phenyl Column (e.g., Kinetex Biphenyl, 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.05 mM Ammonium Fluoride |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start at 40-50% B, ramp to 95% B over 5 min, hold for 1 min, return to initial |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Source Temperature | 450 °C |
| Ion Spray Voltage | -4000 V |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) |
| Estriol | 287.2 | 171.1 | Optimized Value (e.g., -35 V) |
| This compound (IS) | 290.2 | 171.1 or 174.1 | Optimized Value (e.g., -35 V) |
Method Performance and Validation Data
The following tables summarize typical performance characteristics for a validated LC-MS/MS method for estriol in plasma.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (pg/mL) | LLOQ (pg/mL) | Correlation Coefficient (r²) |
| Estriol | 5 - 2000 | 5 | > 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| Low | 15 | < 10% | ± 10% | < 12% | ± 12% |
| Medium | 250 | < 8% | ± 8% | < 10% | ± 10% |
| High | 1500 | < 8% | ± 8% | < 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery | Matrix Effect |
| Estriol | > 85% | < 15% |
Visualizations
Experimental Workflow
Caption: General workflow for the quantitative analysis of estriol in plasma.
Simplified Estrogen Signaling Pathway
Caption: Simplified genomic signaling pathway for estriol.
Conclusion
This application note details a sensitive, specific, and robust LC-MS/MS method for the quantification of estriol in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The described sample preparation protocols (SPE and LLE) provide effective cleanup of the complex plasma matrix, leading to reliable and reproducible results. This method is well-suited for clinical research applications requiring the precise measurement of estriol concentrations.
References
- 1. Estriol - Wikipedia [en.wikipedia.org]
- 2. Estriol | C18H24O3 | CID 5756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C18H24O3 | CID 46781512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. mdpi.com [mdpi.com]
Application Notes: Validated HPLC Method for the Quantification of Estriol
Application Notes and Protocols for Monitoring Estriol Levels in Pregnancy Using Estriol-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol (B74026) (E3) is a major estrogen produced predominantly during pregnancy, and its levels in maternal circulation are a key indicator of fetal well-being and placental function.[1][2] Monitoring unconjugated estriol (uE3) levels is a critical component of prenatal screening for congenital abnormalities, such as Down syndrome and Edward's syndrome.[1][3] While traditional immunoassays have been widely used for this purpose, they can suffer from a lack of specificity and accuracy.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a more sensitive and specific method for the quantification of estriol.[4][5] The use of a stable isotope-labeled internal standard, such as Estriol-d3, is essential for accurate quantification by correcting for matrix effects and variations in sample preparation.
This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of estriol in maternal serum or plasma by LC-MS/MS.
Estriol Biosynthesis in Pregnancy
During pregnancy, estriol is synthesized through a cooperative effort of the fetal and placental units. The primary precursor for estriol production is dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S), which is produced by the fetal adrenal glands.[6][7] DHEA-S is then hydroxylated in the fetal liver to 16α-hydroxy-DHEA-S.[6][7] This intermediate is subsequently converted to estriol in the placenta.[6][7]
Quantitative Analysis of Unconjugated Estriol using LC-MS/MS
The accurate quantification of unconjugated estriol in maternal serum or plasma is crucial for clinical assessment. The following protocol outlines a robust LC-MS/MS method utilizing this compound as an internal standard.
Experimental Workflow
The general workflow for the analysis of unconjugated estriol involves sample preparation, chromatographic separation, and mass spectrometric detection.
Materials and Reagents
-
Estriol (E3) certified reference standard
-
This compound (deuterated estriol) internal standard
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Methyl tert-butyl ether (MTBE)
-
Ammonium fluoride
-
Charcoal-stripped human serum (for calibrators and quality controls)
Preparation of Stock Solutions, Calibrators, and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of Estriol and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Estriol by serial dilution of the stock solution with 50% methanol.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 35 ng/mL) in 50% acetonitrile.[8]
-
Calibrators: Prepare calibrators at various concentrations (e.g., 0.5, 1.0, 2.0, 4.0, 8.0, 16.0, and 32.0 ng/mL) by spiking the appropriate working standard solution into charcoal-stripped human serum.[8]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1.0, 4.0, and 8.0 ng/mL) in charcoal-stripped human serum from a separate stock solution than the calibrators.[8]
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
To 500 µL of serum/plasma sample, calibrator, or QC in a glass tube, add 50 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 3 mL of MTBE to each tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
The following are representative LC-MS/MS parameters. These may need to be optimized for the specific instrumentation used.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm) |
| Mobile Phase A | 0.2 mM Ammonium Fluoride in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 50°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| MS/MS Transitions | Monitor specific precursor-to-product ion transitions for Estriol and this compound. |
Note: The specific gradient elution program and MS/MS transitions should be optimized for the best separation and sensitivity.
Method Validation Data
A robust LC-MS/MS method for unconjugated estriol should be thoroughly validated. The following tables summarize typical performance characteristics.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.05 ng/mL | [4][5] |
| Limit of Quantification (LOQ) | 0.2 ng/mL | [4][5] |
| Linearity (R²) | > 0.99 | |
| Linearity Range | 0.2 - 32 ng/mL | [4][5] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) | Reference |
| Low | 1.10 | < 15% | 16.2% | 95.9% - 104.2% | [4][5] |
| Medium | 4.18 | < 15% | 10.4% | 95.9% - 104.2% | [4][5] |
| High | 8.32 | < 15% | 8.2% | 95.9% - 104.2% | [4][5] |
Table 3: Analytical Recovery
| Analyte | Recovery Range | Reference |
| Unconjugated Estriol | 95.9% - 104.2% | [4][5] |
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a highly accurate and precise method for monitoring unconjugated estriol levels in pregnancy. This approach overcomes the limitations of traditional immunoassays, offering superior specificity and sensitivity. The detailed protocols and validation data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals in implementing this robust analytical method for clinical and research applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. immunotech.cz [immunotech.cz]
- 3. [PDF] Measurement of unconjugated estriol in serum by liquid chromatography-tandem mass spectrometry and assessment of the accuracy of chemiluminescent immunoassays. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of unconjugated estriol in serum by liquid chromatography-tandem mass spectrometry and assessment of the accuracy of chemiluminescent immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Estriol? [synapse.patsnap.com]
- 7. Estriol - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
Application Notes: The Use of Estriol-d3 in Pediatric Endocrinology Research
Introduction
Estriol (B74026) (E3) is one of the three major endogenous estrogens. While it is most prominent during pregnancy as a marker of fetal well-being, the accurate measurement of low levels of estrogens, including estriol and estradiol (B170435) (E2), is critical in pediatric endocrinology.[1][2] Evaluating conditions such as precocious or delayed puberty, disorders of sex development, and suspected estrogen-producing tumors requires assays with high sensitivity and specificity.[3][4] Traditional immunoassays often lack the necessary precision for the very low hormone concentrations found in children, leading to unreliable results due to cross-reactivity and matrix effects.[5][6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis in pediatric research and clinical diagnostics.[6] This methodology offers superior specificity and sensitivity. The use of a stable isotope-labeled internal standard is fundamental to the accuracy of LC-MS/MS assays. Estriol-d3, a deuterated form of estriol, serves as an ideal internal standard for the quantification of endogenous estriol. It mimics the chemical and physical properties of the native analyte through extraction, chromatography, and ionization, but is differentiated by its mass, allowing for precise correction of both sample loss during preparation and matrix-induced ionization variability.
Key Applications in Pediatric Endocrinology
The precise measurement of estrogens, enabled by methods using internal standards like this compound, is crucial for diagnosing and managing several pediatric conditions.
| Clinical Application | Rationale for Precise Estrogen Measurement | Key Findings from Research |
| Disorders of Puberty | To differentiate between true precocious puberty (where gonadotropins and estrogens are elevated) and pseudo-precocious puberty (estrogen elevation alone, suggesting a tumor or other anomaly).[3] Also used to evaluate delayed puberty. | LC-MS/MS methods are sensitive enough to distinguish the low estradiol levels of prepubertal children from the initial elevations seen in early puberty.[7] |
| "Mini-Puberty" of Infancy | To study the transient activation of the hypothalamic-pituitary-gonadal axis that occurs in the first few months of life. This phase may be important for reproductive development.[8] | Sensitive LC-MS/MS assays have successfully documented this estradiol peak in both girls and boys during infancy.[9] |
| Disorders of Sex Development (DSD) | To contribute to the diagnostic workup of conditions involving atypical sex steroid metabolism, such as aromatase deficiency. | Comprehensive steroid profiling by LC-MS/MS, which can include estrogens, is a powerful tool for diagnosing these complex disorders.[6] |
| Monitoring Anti-Estrogen Therapy | To ensure the efficacy of treatments like aromatase inhibitors, which are used in some forms of abnormal puberty.[2][3] | Accurate measurement of suppressed estrogen levels is necessary to confirm therapeutic goals are being met. |
Estrogen Signaling Pathway
Estrogens exert their physiological effects primarily through two specific nuclear receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[10] These receptors are ligand-activated transcription factors.[11] Upon entering a target cell, estrogen binds to an ER located in the cytoplasm or nucleus. This binding causes a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The estrogen-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription to produce proteins that drive the physiological effects of puberty and development.[11] Estrogens can also initiate more rapid, non-genomic signaling through membrane-associated ERs that activate cytoplasmic kinase pathways like PI3K.[11]
Experimental Protocols and Workflow
The quantification of estriol in pediatric samples using LC-MS/MS with this compound as an internal standard follows a standardized workflow. This process is designed to remove interfering substances, concentrate the analyte, and ensure accurate measurement.
References
- 1. m.script-one.com [m.script-one.com]
- 2. researchgate.net [researchgate.net]
- 3. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of Estradiol and Testosterone in Serum Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroid measurement with LC-MS/MS in pediatric endocrinology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. mdpi.com [mdpi.com]
- 9. New liquid chromatography tandem mass spectrometry reference data for estradiol show mini-puberty in both sexes and typical pre-pubertal and pubertal patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Application Note: High-Throughput Sample Preparation for Estriol-d3 Analysis in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol (B74026) (E3) is a key estrogenic hormone, and its monitoring in serum is crucial in various physiological and pathological studies. The deuterated internal standard, Estriol-d3, is essential for accurate quantification by mass spectrometry. Effective sample preparation is a critical step to ensure the accuracy, precision, and sensitivity of this compound analysis by removing interfering matrix components from serum. This document provides detailed application notes and protocols for three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Comparative Performance of Sample Preparation Techniques
The choice of sample preparation technique significantly impacts the analytical performance. Below is a summary of quantitative data for the different methods, highlighting their recovery, matrix effects, and limits of quantitation (LOQ).
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Analyte Recovery | > 85% | 70-95% | > 80% |
| Matrix Effect | Low to Moderate | Low | Moderate to High |
| Limit of Quantitation (LOQ) | 1 - 5 pg/mL[1] | 0.16 pg/mL (for Estradiol)[2] | ~1 ng/mL |
| Throughput | Moderate to High (96-well format) | Low to Moderate | High |
| Cost per Sample | High | Moderate | Low |
| Automation Potential | High | Moderate | High |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
SPE is a highly selective method that provides clean extracts, leading to reduced matrix effects and improved analytical sensitivity.
Materials:
-
SPE Cartridges: Polymeric reversed-phase (e.g., Oasis HLB) or silica-based C18
-
Serum sample
-
Internal Standard (this compound) spiking solution
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Water (HPLC-grade)
-
0.1% Formic Acid in Water
-
5% Methanol in Water
-
SPE manifold (vacuum or positive pressure)
-
Nitrogen evaporator
Protocol:
-
Sample Pre-treatment: To 200 µL of serum, add 50 µL of this compound internal standard solution. Vortex for 10 seconds.
-
Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Loading: Load the pre-treated serum sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% MeOH in water to remove polar interferences.[3]
-
Elution: Elute the analyte with 1 mL of ACN.
-
Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
SPE Workflow for this compound Analysis
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Materials:
-
Serum sample
-
Internal Standard (this compound) spiking solution
-
Methyl tert-butyl ether (MTBE)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Preparation: In a glass tube, combine 200 µL of serum with 50 µL of this compound internal standard solution.
-
Extraction: Add 1 mL of MTBE to the serum sample.[4]
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Dry-down: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LLE Workflow for this compound Analysis
Protein Precipitation (PPT) Protocol
PPT is a rapid and straightforward method for removing the bulk of proteins from biological samples.
Materials:
-
Serum sample
-
Internal Standard (this compound) spiking solution
-
Cold Acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Preparation: In a microcentrifuge tube, add 50 µL of this compound internal standard solution to 200 µL of serum.
-
Precipitation: Add 600 µL of cold ACN to the serum sample (a 3:1 ratio of solvent to serum is common).
-
Mixing: Vortex vigorously for 30 seconds to denature and precipitate the proteins.
-
Incubation: Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Collection: Carefully transfer the supernatant to a new tube for analysis. Depending on the sensitivity requirements, the supernatant can be directly injected or evaporated and reconstituted in a smaller volume.
PPT Workflow for this compound Analysis
Estriol Signaling Pathway
Understanding the biological context of estriol is important for researchers. Estriol, like other estrogens, primarily exerts its effects by binding to estrogen receptors (ERs), which then modulate gene expression.
Simplified Estriol Genomic Signaling Pathway
Conclusion
The selection of an appropriate sample preparation method for this compound analysis in serum depends on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available resources. SPE offers the cleanest extracts and is well-suited for high-sensitivity applications. LLE provides a good balance of cleanliness and cost-effectiveness. PPT is the fastest and most cost-effective method, ideal for high-throughput screening where the highest sensitivity is not the primary concern. Each of these methods can be effectively implemented for the accurate and precise quantification of this compound in serum when coupled with a validated LC-MS/MS method.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Note: High-Recovery Solid-Phase Extraction Protocol for Estrogens Using Estriol-d3 for LC-MS/MS Analysis
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of a panel of estrogens from aqueous and biological matrices. The method incorporates Estriol-d3 as an internal standard to ensure accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for estrogen analysis. The described workflow is optimized for high recovery and removal of interfering matrix components.
Introduction
Estrogens are a class of steroid hormones that play a crucial role in a wide range of physiological processes. Accurate measurement of endogenous and synthetic estrogens in various biological and environmental samples is critical for clinical diagnostics, pharmaceutical research, and environmental monitoring.[1] Solid-phase extraction (SPE) is a widely adopted sample preparation technique for estrogens due to its efficiency in concentrating analytes and removing matrix interferences, which is essential for sensitive LC-MS/MS analysis.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for analyte losses during sample preparation and for compensating for matrix effects during LC-MS/MS analysis, thereby improving the accuracy and precision of quantification.[1] This protocol details a comprehensive SPE procedure for the extraction of estrogens from various matrices, utilizing this compound as an internal standard.
Materials and Reagents
-
SPE Cartridges: Reversed-phase C18 or polymer-based cartridges (e.g., Oasis HLB). The choice may depend on the specific estrogen panel and matrix.[1][4]
-
Estrogen Standards: Analytical grade standards of Estrone (E1), Estradiol (E2), Estriol (E3), and other estrogens of interest.
-
Internal Standard: this compound solution (e.g., 1 µg/mL in methanol).
-
Solvents: HPLC or LC-MS grade methanol (B129727), acetonitrile, ethyl acetate (B1210297), and water.
-
Reagents: Formic acid, ammonium (B1175870) hydroxide, and β-glucuronidase/sulfatase (for urine samples).
-
Sample Collection Tubes: Polypropylene (B1209903) tubes.
-
SPE Manifold: Vacuum manifold for processing multiple samples.
-
Evaporation System: Nitrogen evaporator with a water bath.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific matrices and analytical instrumentation.
Preparation of Standards and Internal Standard Spiking Solution
-
Stock Solutions: Prepare individual stock solutions of each estrogen and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Mixture: Prepare a mixed working standard solution containing all target estrogens by diluting the stock solutions in methanol.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in methanol. The optimal concentration should be determined based on the expected analyte concentrations and instrument sensitivity.
Sample Preparation
-
Plasma/Serum:
-
To 1 mL of plasma or serum in a polypropylene tube, add the this compound internal standard solution.
-
Precipitate proteins by adding 2 mL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for SPE.
-
-
Urine:
-
For analysis of total estrogens (conjugated and unconjugated), enzymatic hydrolysis is required.
-
To 1 mL of urine, add 1 mL of acetate buffer (pH 5.2) and β-glucuronidase/sulfatase.
-
Add the this compound internal standard solution.
-
Incubate at 37°C for 12-18 hours.
-
Centrifuge the sample to remove any precipitate before SPE.
-
-
Water Samples:
-
Filter the water sample through a 0.45 µm filter.
-
Add the this compound internal standard solution to a known volume of the water sample (e.g., 100 mL).
-
Adjust the pH of the sample to approximately 7.[5]
-
Solid-Phase Extraction Procedure
-
Column Conditioning:
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences. This step may need optimization to prevent loss of more polar estrogens.[6]
-
-
Elution:
-
Elute the estrogens from the cartridge with 5-10 mL of a suitable organic solvent. A common elution solvent is methanol or a mixture of ethyl acetate and methanol.[7]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a small volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
The following table summarizes typical performance data for the SPE of estrogens using a deuterated internal standard. The values are compiled from various studies and represent a range of expected performance.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | LOD (ng/L) | LOQ (ng/L) |
| Estrone (E1) | Water | C18 | 85 - 110 | 0.1 - 2.5 | 0.3 - 8.0 |
| 17β-Estradiol (E2) | Water | C18 / Oasis HLB | 90 - 115 | 0.05 - 1.9 | 0.15 - 5.0 |
| Estriol (E3) | Water | C18 | 82 - 105 | 0.2 - 5.0 | 0.6 - 15.0 |
| 17α-Ethinylestradiol (EE2) | Water | C18 / Oasis HLB | 88 - 112 | 0.1 - 2.0 | 0.3 - 6.0 |
| Estrone (E1) | Plasma/Serum | Oasis HLB | 80 - 105 | 0.5 - 5.0 | 1.5 - 15.0 |
| 17β-Estradiol (E2) | Plasma/Serum | Oasis HLB | 85 - 110 | 0.5 - 2.5 | 1.5 - 7.5 |
| Estrone (E1) | Urine | C18 | 80 - 110 | 1.0 - 10.0 | 3.0 - 30.0 |
| 17β-Estradiol (E2) | Urine | C18 | 85 - 115 | 1.0 - 5.0 | 3.0 - 15.0 |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are highly dependent on the sensitivity of the LC-MS/MS instrument.
Visualization
The following diagram illustrates the experimental workflow for the solid-phase extraction of estrogens.
Caption: Workflow diagram of the solid-phase extraction protocol for estrogens.
Conclusion
This application note provides a robust and reliable solid-phase extraction protocol for the analysis of estrogens in various matrices using this compound as an internal standard. The method demonstrates good recovery and is suitable for sensitive quantification by LC-MS/MS. The provided protocol and performance data serve as a valuable resource for researchers in the fields of clinical chemistry, endocrinology, and environmental analysis. Optimization of specific steps may be required depending on the sample matrix and the analytical instrumentation used.
References
- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.dphen1.com [library.dphen1.com]
- 3. biocompare.com [biocompare.com]
- 4. Reversed-phase C18 cartridge for extraction of estrogens from urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secure Verification [cer.ihtm.bg.ac.rs]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Estriol-d3
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting matrix effects when using Estriol-d3 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when using this compound?
A: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3] When using this compound as a deuterated internal standard, the assumption is that it will co-elute with the native estriol (B74026) and experience the same degree of matrix effects, allowing for accurate correction.[4] However, various factors can cause the analyte and the internal standard to be affected differently, leading to inaccurate results.[5]
Q2: My this compound signal is inconsistent across my sample batch. What could be the cause?
A: High variability in the internal standard response can be attributed to several factors:
-
Inconsistent Sample Preparation: Errors in pipetting the internal standard, incomplete mixing with the sample, or variable extraction recovery between samples can all lead to inconsistent this compound signals.[1]
-
Differential Matrix Effects: The composition of the biological matrix can vary between samples or lots, causing the degree of ion suppression or enhancement to differ for your this compound.[6]
-
Instrumental Issues: Carryover from previous injections or instability of the mass spectrometer can also contribute to signal variability.[7]
Q3: I'm observing a chromatographic shift between Estriol and this compound. Why is this happening and how can I fix it?
A: This separation is often due to the "deuterium isotope effect." The substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time on the chromatographic column.[8] If this shift causes Estriol and this compound to elute in regions with different matrix components, the correction will be inaccurate.
To address this, you can:
-
Optimize Chromatography: Adjusting the mobile phase composition, gradient profile, or flow rate can help to achieve co-elution.[4]
-
Change the Column: Experimenting with a different column chemistry or a column with lower resolution might force the analyte and internal standard to co-elute.[8]
Q4: How can I quantitatively determine the extent of matrix effects in my estriol assay?
A: The post-extraction spike method is a widely accepted technique for quantifying matrix effects.[1][9] This involves comparing the response of this compound in a clean solution (neat solvent) to its response when spiked into a blank matrix extract (a sample processed through the extraction procedure without the analyte). The matrix effect can be calculated as a percentage.[4]
Troubleshooting Guides
Issue 1: Poor Recovery of this compound
Symptoms:
-
Low signal intensity for this compound across all samples.
-
Inaccurate quantification of estriol.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Sample Preparation | Review and optimize your extraction protocol (SPE, LLE, or protein precipitation). Ensure the chosen solvent effectively elutes estriol and this compound. For SPE, ensure proper conditioning of the cartridge and use of appropriate wash and elution solvents.[10] For LLE, ensure the chosen extraction solvent has the correct polarity and that phase separation is complete.[11] |
| Analyte Degradation | Minimize the time samples are at room temperature and consider working on ice, especially for biological samples.[1] |
| Incomplete Elution | For SPE, ensure the elution solvent volume is sufficient to completely elute this compound from the sorbent. For LLE, perform multiple extractions of the aqueous layer to ensure complete transfer to the organic phase.[12] |
Issue 2: Significant Ion Suppression or Enhancement
Symptoms:
-
Drastic difference in this compound signal between calibration standards in solvent and samples in matrix.
-
High variability in results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | Improve Chromatographic Separation: Modify the LC gradient to better separate estriol and this compound from interfering matrix components.[4] Enhance Sample Cleanup: Implement a more rigorous sample preparation method like SPE or LLE to remove a wider range of interfering compounds.[13] |
| Phospholipid Contamination (Common in Plasma/Serum) | Use a phospholipid removal plate or a specific SPE sorbent designed to remove phospholipids. |
| High Salt Concentration in the Sample | Dilute the sample before extraction to reduce the concentration of salts and other matrix components.[7] |
Data Presentation
The choice of sample preparation method significantly impacts the recovery of estriol and the extent of matrix effects. Below is a summary of expected performance for common techniques.
Table 1: Comparison of Sample Preparation Methods for Estriol Analysis
| Method | Typical Recovery (%) | Matrix Effect (Ion Suppression) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | High | Simple, fast, and inexpensive.[14] | Less effective at removing other matrix components like phospholipids, leading to significant ion suppression.[14] |
| Liquid-Liquid Extraction (LLE) | > 90 | Moderate | Effective at removing proteins, phospholipids, and salts.[14] | Can be labor-intensive, time-consuming, and difficult to automate.[11][14] |
| Solid-Phase Extraction (SPE) | > 90 | Low | Provides the cleanest extracts by effectively removing a broad range of interferences.[2][12] | Requires method development to optimize the sorbent, wash, and elution steps. Can be more expensive.[12] |
Data synthesized from multiple sources indicating general performance characteristics.[10][15]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Estriol in Serum
This protocol provides a general guideline for SPE cleanup using a C18 cartridge.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.[12]
-
Sample Loading: Load 500 µL of the pre-treated serum sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[12]
-
Elution: Elute the estriol and this compound with 1 mL of acetonitrile (B52724).[10]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Estriol in Serum
-
Sample Preparation: To 500 µL of serum, add the this compound internal standard.
-
Extraction: Add 2.5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate (B1210297) mixture).[8][11]
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.
-
Phase Separation: Centrifuge the sample to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Protocol 3: Protein Precipitation (PPT) for Estriol in Serum
-
Sample Preparation: To 100 µL of serum containing this compound, add 300 µL of cold acetonitrile (or another suitable organic solvent).[16]
-
Mixing: Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
Visualizations
Caption: A generalized workflow for sample preparation and analysis of estriol using this compound.
Caption: A logical workflow for troubleshooting issues with this compound internal standard.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. karger.com [karger.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. arborassays.com [arborassays.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective Extraction of a Panel of Steroid Hormones from Human Serum | Separation Science [sepscience.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. scispace.com [scispace.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Optimizing Estriol-d3 for Internal Standard Use
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimal use of Estriol-d3 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled compound like this compound the preferred choice for an internal standard (IS)?
A1: Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods.[1] Because they are structurally almost identical to the analyte (Estriol), they exhibit nearly the same physicochemical properties. This ensures they behave similarly during sample extraction, chromatography (co-elution), and ionization, providing the most effective compensation for matrix effects and other sources of variability.[1]
Q2: What is the ideal concentration for my this compound internal standard?
A2: The optimal concentration for this compound should be determined empirically for each assay. A general guideline is to use a concentration that produces a stable and reproducible signal well above the background noise but not so high that it causes detector saturation.[2] A common starting point is a concentration that results in a peak area ratio of approximately 1:1 with the analyte at the midpoint of the calibration curve.
Q3: I am observing a shift in retention time between Estriol and this compound. Is this normal and will it affect my results?
A3: A slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon referred to as the "chromatographic isotope effect."[3] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[3] If the shift is minor and the peaks still significantly overlap, the impact on quantitation may be minimal. However, a significant separation can lead to differential matrix effects, where the analyte and IS are exposed to different levels of ion suppression or enhancement, compromising accuracy.[3][4]
Q4: What are "matrix effects" and how can this compound help mitigate them?
A4: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[5][6] This can lead to ion suppression (decreased signal) or enhancement (increased signal), resulting in inaccurate and imprecise quantification.[5] Because this compound is chemically almost identical to Estriol, it is expected to co-elute and experience the same matrix effects.[6] By normalizing the analyte signal to the IS signal, these variations can be corrected.[6]
Q5: How can I be sure my this compound is stable throughout my experimental procedure?
A5: It is crucial to assess the stability of this compound under the specific conditions of your experiment. This includes bench-top stability in the sample matrix, freeze-thaw stability, and long-term storage stability.[1] A detailed protocol for assessing stability is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: High Variability in this compound Peak Area
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Use a calibrated, high-precision pipette for adding the IS solution. Prepare a master mix of the IS solution to add to all samples to minimize variability. |
| Incomplete Mixing | Ensure the IS is thoroughly vortexed and mixed with the sample matrix before any subsequent steps like protein precipitation or extraction. |
| Variability in Sample Preparation | Review and optimize the sample preparation workflow to ensure consistency. Ensure complete and consistent evaporation and reconstitution steps if applicable. |
| Matrix Effects | Evaluate matrix effects across multiple lots of the biological matrix to assess variability.[6] |
| Instrument Instability | Check for fluctuations in the mass spectrometer's performance by monitoring the IS response in neat solutions. |
Issue 2: Non-linear Calibration Curve
| Potential Cause | Troubleshooting Steps |
| Detector Saturation | Either the analyte at high concentrations or the IS is saturating the detector. Dilute the IS concentration or the upper-end calibrators and re-inject. |
| Ionization Competition | Observe the IS response across the calibration curve. A decreasing IS signal with increasing analyte concentration suggests competition for ionization.[7] Optimize the IS concentration; sometimes a higher concentration can improve linearity.[7] |
| Cross-talk/Isotopic Interference | The M+3 isotope of Estriol may contribute to the this compound signal, especially at high analyte concentrations.[8][9] Perform a cross-interference check (see Experimental Protocols). |
| Inappropriate IS Concentration | An IS concentration that is too low may not effectively normalize the analyte signal across the entire calibration range. |
Issue 3: Poor Accuracy and Precision
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | A slight separation in retention time between Estriol and this compound can lead to them being affected differently by the matrix.[7] Modify chromatographic conditions (e.g., gradient, mobile phase) to improve co-elution. |
| IS Instability | The deuterium (B1214612) labels on this compound may be unstable under your experimental conditions (e.g., extreme pH or temperature), leading to back-exchange with hydrogen.[3] Perform a stability assessment. |
| Impure Internal Standard | The this compound standard may contain unlabeled Estriol as an impurity, leading to a constant positive bias. Verify the purity of your IS with the supplier's certificate of analysis. |
| Inconsistent Sample Preparation | Variability in extraction recovery can impact accuracy and precision. Ensure your sample preparation method is robust and reproducible. |
Quantitative Data Summary
The following tables provide representative data for Estriol analysis. Note that the optimal concentration of this compound should be determined experimentally.
Table 1: Example Calibration Curve for Estriol Analysis
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area (Constant) | Peak Area Ratio (Analyte/IS) |
| 1.0 | 15,234 | 305,123 | 0.050 |
| 5.0 | 78,912 | 301,456 | 0.262 |
| 10.0 | 155,678 | 308,789 | 0.504 |
| 25.0 | 390,123 | 303,567 | 1.285 |
| 50.0 | 785,432 | 306,987 | 2.558 |
| 100.0 | 1,567,890 | 304,321 | 5.152 |
| 200.0 | 3,123,456 | 307,654 | 10.152 |
This data is illustrative and based on typical LC-MS/MS responses. Actual values will vary depending on the instrument and method conditions.
Table 2: Precision and Accuracy Data for Estriol Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 0.95 | 95.0 | 7.5 |
| Low QC | 2.5 | 2.62 | 104.8 | 5.8 |
| Mid QC | 40.0 | 38.9 | 97.3 | 4.2 |
| High QC | 160.0 | 163.5 | 102.2 | 3.9 |
Data adapted from a validated UPLC-MS/MS method for Estriol.[10]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to achieve the desired concentration. Store at an appropriate temperature (e.g., -20°C).
-
Working Solution: Prepare a series of working solutions by diluting the stock solution with the same solvent. The concentration of the working solution should be chosen so that a small volume can be added to the sample to achieve the final desired IS concentration.
Protocol 2: Optimization of this compound Concentration
-
Prepare several sets of blank matrix samples (e.g., plasma, urine) in triplicate.
-
Spike each set with a different concentration of the this compound working solution (e.g., 10, 25, 50, 100, 200 ng/mL).
-
Process the samples using your established extraction method.
-
Analyze the samples by LC-MS/MS and record the peak area of this compound.
-
Calculate the mean peak area and the coefficient of variation (%CV) for each concentration.
-
Select a concentration that provides a high signal-to-noise ratio and a %CV of <15%.
Protocol 3: Assessment of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standards at low, medium, and high concentrations in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples and then spike the extracted matrix with the standards at the same low, medium, and high concentrations.
-
Set C (Internal Standard in Post-Extraction Spike): To the samples from Set B, add the this compound at the working concentration.[7]
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[6]
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (Peak area ratio of analyte/IS in Set C) / (Peak area ratio of analyte/IS in Set A)
-
The IS-normalized MF should be close to 1, indicating that the IS effectively compensates for the matrix effect. The %CV of the IS-normalized MF across different lots of matrix should be ≤15%.[6]
-
Protocol 4: Stability Assessment of this compound
-
Bench-Top Stability: Spike this compound into the sample matrix and let it sit at room temperature for a duration that mimics the sample handling time (e.g., 4, 8, 24 hours). Compare the response to a freshly prepared sample.
-
Freeze-Thaw Stability: Spike this compound into the sample matrix, freeze it, and then thaw it. Repeat for at least three freeze-thaw cycles. Compare the response to a sample that has not undergone freeze-thaw cycles.
-
Long-Term Stability: Spike this compound into the sample matrix and store it at the intended storage temperature (e.g., -80°C) for an extended period (e.g., 1, 3, 6 months).[11] Compare the response to a freshly prepared sample at each time point.
Protocol 5: Cross-Interference (Cross-talk) Evaluation
-
Analyte Interference on IS: Prepare a sample containing Estriol at the upper limit of quantification (ULOQ) without adding the this compound IS. Analyze the sample and monitor the mass transition for this compound. The response should be less than a predefined percentage of the IS response at the working concentration (e.g., <5%).
-
IS Interference on Analyte: Prepare a blank matrix sample spiked only with the chosen this compound concentration. Analyze the sample and monitor the mass transition for Estriol. The response should be less than a predefined percentage of the analyte response at the lower limit of quantification (LLOQ) (e.g., <20%).
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for common issues.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mednexus.org [mednexus.org]
- 11. ema.europa.eu [ema.europa.eu]
Estriol-d3 purity and isotopic enrichment analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity and isotopic enrichment analysis of Estriol-d3.
Frequently Asked Questions (FAQs)
Q1: What is the difference between chemical purity and isotopic enrichment for this compound?
A: Chemical purity refers to the percentage of the this compound compound that is free from any other chemical substances. Isotopic enrichment, on the other hand, specifies the percentage of the this compound molecules that contain the desired number of deuterium (B1214612) atoms (in this case, three). A high chemical purity does not guarantee high isotopic enrichment, and vice-versa. Both are critical quality attributes.
Q2: Which analytical techniques are most suitable for determining the chemical purity of this compound?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for assessing the chemical purity of this compound.[1][2][3] It effectively separates this compound from non-isotopically labeled impurities and other related substances.
Q3: What are the recommended methods for analyzing the isotopic enrichment of this compound?
A: Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is the primary technique for determining isotopic enrichment.[4][5][6][7] It allows for the separation and quantification of different isotopologues (molecules with different numbers of deuterium atoms). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR) can also be employed to confirm the position of the deuterium labels and provide insights into isotopic purity.[4][8][9]
Q4: What are the common sources of error in isotopic enrichment analysis by mass spectrometry?
A: Common sources of error include:
-
Natural Isotope Abundance: The natural abundance of isotopes like ¹³C can interfere with the measurement of deuterated species. Corrections for this are necessary for accurate quantification.[10]
-
Matrix Effects: In complex samples, other components can enhance or suppress the ionization of this compound, leading to inaccurate results.[11]
-
Cross-Contribution: The signal from a naturally occurring isotope of the unlabeled analyte can sometimes contribute to the signal of the deuterated internal standard, especially with a small mass difference.[12]
-
In-source H/D Exchange: Hydrogen-deuterium exchange can sometimes occur within the mass spectrometer's ion source, altering the isotopic distribution.
Troubleshooting Guides
HPLC-UV Analysis for Chemical Purity
| Problem | Possible Cause(s) | Troubleshooting Action(s) |
| Poor peak shape (tailing or fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the HPLC column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration. |
| Ghost peaks | - Contamination in the mobile phase or injector- Carryover from a previous injection | - Flush the system with a strong solvent.- Run blank injections between samples.- Ensure high-purity solvents are used for the mobile phase. |
| Baseline drift | - Column temperature fluctuations- Mobile phase not properly degassed- Detector lamp aging | - Use a column oven to maintain a stable temperature.- Degas the mobile phase before use.- Replace the UV detector lamp if nearing the end of its lifespan. |
| Inconsistent retention times | - Inconsistent mobile phase composition- Fluctuation in pump pressure- Column equilibration issues | - Prepare fresh mobile phase and ensure accurate mixing.- Check the pump for leaks and ensure proper function.- Allow sufficient time for the column to equilibrate between injections and gradient changes.[1] |
LC-MS/MS Analysis for Isotopic Enrichment
| Problem | Possible Cause(s) | Troubleshooting Action(s) |
| Low signal intensity for this compound | - Improper storage leading to degradation- Suboptimal MS source parameters (e.g., temperature, gas flow)- Ion suppression from matrix components | - Store this compound according to the manufacturer's recommendations (typically at +4°C).[13]- Optimize source parameters by infusing a standard solution.[14][15]- Improve sample preparation to remove interfering matrix components (e.g., using solid-phase extraction).[1] |
| Inaccurate isotopic ratio | - Contribution from natural abundance of ¹³C- Overlapping peaks of isotopologues- Insufficient mass resolution | - Apply a mathematical correction for the natural isotopic abundance.[10]- Optimize chromatographic separation to resolve different species.[11]- Use a high-resolution mass spectrometer for better separation of isotopic peaks.[5][7] |
| High background noise | - Contaminated mobile phase or LC system- Dirty ion source | - Use high-purity solvents and flush the LC system.- Clean the mass spectrometer's ion source according to the manufacturer's instructions. |
| Presence of unlabeled Estriol (B74026) (d0) peak in the this compound standard | - Incomplete deuteration during synthesis- Isotopic exchange (H/D exchange) | - This is a characteristic of the standard itself; the percentage of d0 should be specified by the manufacturer. The isotopic purity is calculated based on the relative abundance of all isotopologues.[10]- Investigate sample preparation and storage conditions to minimize potential for exchange. |
Experimental Protocols
Protocol 1: Chemical Purity Analysis by HPLC-UV
Objective: To determine the chemical purity of this compound by separating it from potential impurities.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and create a series of dilutions for a calibration curve.
-
HPLC System:
-
Column: Agilent Zorbax Eclipse XDB C8 (5 µm, 250 mm x 4.6 mm) or equivalent.[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a linear gradient from 30% acetonitrile to 80% acetonitrile over 30 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the prepared standards and the this compound sample.
-
Data Analysis: Calculate the area percent of the main this compound peak relative to the total area of all peaks in the chromatogram to determine chemical purity.
Protocol 2: Isotopic Enrichment Analysis by LC-MS/MS
Objective: To determine the isotopic enrichment of this compound and quantify the distribution of its isotopologues.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent, such as methanol or acetonitrile.
-
LC-MS/MS System:
-
LC System: A UPLC/HPLC system capable of delivering reproducible gradients.
-
Column: A high-pressure resistant C18 column, such as a Waters BEH Phenyl column (100 mm x 2.1 mm, 1.7 µm), is suitable.[14]
-
Mobile Phase: A gradient of methanol or acetonitrile with a small amount of an additive like ammonium (B1175870) fluoride (B91410) or formic acid in water.
-
MS System: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in negative ion mode.[14]
-
MS Parameters:
-
Ionization Mode: ESI negative.[14]
-
MRM Transitions: Monitor the transitions for this compound (e.g., m/z 290 -> [fragment ion]) and any other relevant isotopologues (d0, d1, d2). The specific fragment ion should be optimized. For unlabeled estriol (E3), a common transition is m/z 287.04 → 170.92.[14]
-
-
-
Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
Data Analysis:
-
Integrate the peak areas for each isotopologue.
-
Correct for the natural abundance of other isotopes (e.g., ¹³C).
-
Calculate the isotopic enrichment by determining the percentage of the d3 species relative to the sum of all isotopologue signals.
-
Visualizations
Caption: Workflow for this compound purity and enrichment analysis.
Caption: Troubleshooting low signal intensity in LC-MS/MS.
References
- 1. Determination of estriol, estradiol, estrone, and progesterone in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. High-performance liquid chromatographic analysis of steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
- 8. inis.iaea.org [inis.iaea.org]
- 9. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. LC-MS analysis of estradiol in human serum and endometrial tissue: Comparison of electrospray ionization, atmospheric pressure chemical ionization and atmospheric pressure photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound | CAS 79037-36-8 | LGC Standards [lgcstandards.com]
- 14. mednexus.org [mednexus.org]
- 15. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Estriol | C18H24O3 | CID 5756 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Estriol-d3 Based Assays
Welcome to the Technical Support Center for Estriol-d3 (E3-d3) based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common interferences in these assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of interferences observed in this compound based assays?
A1: The most common interferences can be broadly categorized based on the assay platform:
-
For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays: The primary interference is from matrix effects , where components in the biological sample (e.g., phospholipids, salts) co-elute with this compound and suppress or enhance its ionization, leading to inaccurate quantification.[1][2] Another potential issue is the presence of isobaric interferences, which are compounds with the same mass-to-charge ratio as this compound or its internal standard.
-
For Immunoassays (e.g., ELISA): The main source of interference is cross-reactivity from structurally similar endogenous or exogenous steroids that can bind to the anti-Estriol antibody.[3][4] Other interferences can include the presence of heterophile antibodies or anti-animal antibodies in patient samples, which can bridge the capture and detection antibodies in a sandwich assay or interfere in competitive assays.[5]
Q2: How can I identify the source of interference in my assay?
A2: A systematic approach is crucial for identifying the source of interference. Here are some initial steps:
-
LC-MS/MS: To investigate matrix effects, a post-extraction spike experiment is recommended. This involves comparing the signal of this compound in a clean solvent to the signal in a blank matrix extract spiked with the same amount of analyte. A significant difference in signal intensity indicates the presence of matrix effects.[1][6]
-
Immunoassay: To assess cross-reactivity, test potentially interfering compounds by spiking them into the assay at various concentrations and observing their effect on the signal of a known concentration of Estriol (B74026). For other interferences like heterophile antibodies, re-assaying the sample after treatment with blocking agents or using a different assay platform can be informative.
Q3: Can the deuterated internal standard (this compound) itself be a source of problems?
A3: Yes, while this compound is used to correct for variability, it can sometimes introduce issues. These include:
-
Incomplete Co-elution: The deuterated standard may have a slightly different retention time than the native estriol, leading to differential matrix effects where the two compounds are not equally affected by ion suppression or enhancement.[1]
-
Isotopic Impurity: The this compound standard may contain a small percentage of the unlabeled estriol, which can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification.
-
Isotopic Exchange: In rare cases, the deuterium (B1214612) atoms on the internal standard may exchange with protons from the sample or solvent, leading to a loss of the isotopic label and inaccurate quantification.[1]
Troubleshooting Guides
LC-MS/MS Assay Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Reproducibility of Analyte/Internal Standard Area Ratio | Differential matrix effects due to lack of co-elution. | 1. Verify Co-elution: Overlay the chromatograms of estriol and this compound to confirm they elute at the same time.[1]2. Adjust Chromatography: Modify the mobile phase gradient or change the analytical column to achieve better co-elution.3. Improve Sample Cleanup: Use a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.[7] |
| Inaccurate Quantification at Low Concentrations | Contribution from unlabeled analyte in the deuterated internal standard. | 1. Assess Internal Standard Purity: Analyze a high concentration of the this compound standard alone and monitor for the presence of unlabeled estriol.2. Use a Higher Purity Standard: If significant impurity is detected, obtain a new lot of the internal standard with higher isotopic purity. |
| Variable Internal Standard Signal Across Samples | Inconsistent sample preparation or significant matrix effects. | 1. Review Sample Preparation: Ensure consistent pipetting, extraction, and reconstitution steps.2. Perform Matrix Effect Evaluation: Quantify the extent of ion suppression or enhancement across different lots of blank matrix.[8] |
Immunoassay Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Falsely Elevated Estriol Results | Cross-reactivity with other steroids. | 1. Review Sample History: Check for the presence of medications or physiological conditions that could lead to high levels of potentially cross-reacting steroids.2. Perform Cross-Reactivity Testing: Test suspected interfering compounds in the assay.3. Confirm with a Different Method: Analyze the sample using a more specific method like LC-MS/MS.[9] |
| Poor Standard Curve | Improper standard dilution, degraded standards, or pipetting errors. | 1. Prepare Fresh Standards: Reconstitute and dilute standards immediately before use.2. Verify Pipette Calibration: Ensure all pipettes are properly calibrated.3. Check Curve Fitting: Use an appropriate curve fitting model for your competitive assay (e.g., four-parameter logistic fit).[7] |
| High Background Signal | Non-specific binding of the detector conjugate or contamination. | 1. Optimize Blocking: Ensure the blocking buffer is effective.2. Increase Wash Steps: Increase the number and duration of wash steps to remove unbound reagents.[10]3. Check for Contamination: Use fresh reagents and sterile pipette tips. |
| Weak or No Signal | Inactive enzyme conjugate, incorrect reagent addition, or insufficient incubation time. | 1. Verify Reagent Activity: Check the expiration date and storage conditions of the enzyme conjugate.2. Review Assay Protocol: Double-check that all reagents were added in the correct order and volume.[10]3. Ensure Proper Incubation: Confirm that the correct incubation times and temperatures were used.[1][7] |
Quantitative Data Summary
Table 1: Potential Cross-Reactants in Estriol Immunoassays
Disclaimer: The following table provides a list of potential cross-reactants based on structural similarity to estriol and data from similar steroid immunoassays. Actual cross-reactivity will be specific to the antibody used in a particular assay and should be experimentally verified.
| Compound | Chemical Class | Potential for Cross-Reactivity | Notes |
| Estradiol (B170435) (E2) | Estrogen | Moderate to High | Structurally very similar to estriol. |
| Estrone (E1) | Estrogen | Moderate to High | Structurally very similar to estriol. |
| 16α-hydroxyestrone | Estrogen Metabolite | High | Direct precursor to estriol in one metabolic pathway. |
| 17α-estradiol | Estrogen Epimer | Moderate | Stereoisomer of estradiol. |
| Ethinyl Estradiol | Synthetic Estrogen | Low to Moderate | Common component of oral contraceptives. |
| Fulvestrant | Estrogen Receptor Antagonist | Low | A study on an estradiol immunoassay showed potential for interference.[4] |
| Danazol | Synthetic Steroid | Low | Has been shown to cross-react in some steroid immunoassays. |
| Prednisolone | Synthetic Glucocorticoid | Very Low | Generally low cross-reactivity in estrogen assays. |
| Testosterone | Androgen | Very Low | Structurally distinct from estriol. |
| Progesterone | Progestin | Very Low | Structurally distinct from estriol. |
Cross-reactivity is highly dependent on the specific antibody used in the assay. This table is for informational purposes only and is not a substitute for validation with the specific assay being used.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects in this compound LC-MS/MS Assays
Objective: To quantify the extent of ion suppression or enhancement for estriol and this compound in a given biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of estriol and a fixed concentration of this compound in the final mobile phase or reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix using the established sample preparation method. After the final extraction step, spike the extracted matrix with the same low, medium, and high concentrations of estriol and the fixed concentration of this compound as in Set A.
-
Set C (Internal Standard in Post-Extraction Spike): To the extracted blank matrix samples from Set B, add only the working concentration of the this compound internal standard.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both estriol and this compound.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Assess Internal Standard Compensation: Compare the MF for estriol to the MF for this compound. Ideally, they should be very similar, indicating that the internal standard is effectively compensating for the matrix effect.
Protocol 2: Assessment of Cross-Reactivity in a Competitive Estriol Immunoassay
Objective: To determine the percentage of cross-reactivity of potentially interfering compounds in a competitive estriol immunoassay.
Methodology:
-
Prepare an Estriol Standard Curve: Prepare a series of dilutions of the estriol standard according to the immunoassay kit protocol. This will be used to determine the 50% binding point (B/B₀ = 50%).
-
Determine the 50% Binding Concentration of Estriol (C1): Run the estriol standard curve in the immunoassay and determine the concentration of estriol that produces 50% of the maximum binding.
-
Prepare a Standard Curve for the Potential Cross-Reactant: Prepare a series of dilutions of the compound to be tested for cross-reactivity.
-
Determine the 50% Binding Concentration of the Cross-Reactant (C2): Run the cross-reactant standard curve in the immunoassay and determine the concentration of the cross-reactant that produces 50% of the maximum binding.
-
Calculate the Percent Cross-Reactivity:
-
% Cross-Reactivity = (C1 / C2) * 100
-
Visualizations
Caption: Troubleshooting workflow for inaccurate this compound assay results.
Caption: Logical relationship of matrix effects in LC-MS/MS.
Caption: Experimental workflow of a competitive immunoassay and potential cross-reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Competitive ELISA troubleshooting tips | Abcam [abcam.com]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. cohesionbio.com [cohesionbio.com]
- 9. intimex.cz [intimex.cz]
- 10. ethosbiosciences.com [ethosbiosciences.com]
Technical Support Center: Minimizing Ion Suppression of Estriol-d3 in ESI-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of ion suppression when analyzing Estriol-d3 using Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a critical issue for this compound analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1][2] In the electrospray ionization (ESI) source, these interfering molecules compete with this compound for access to the droplet surface to become charged and enter the gas phase.[3] This competition leads to a decreased signal for the analyte, which can result in poor sensitivity, inaccurate quantification, and poor reproducibility of results.[2][4] Given the low physiological concentrations of estrogens, mitigating ion suppression is crucial for developing a reliable and sensitive assay.
Q2: What are the most common sources of ion suppression for this compound in biological samples?
A2: The primary sources of ion suppression in the analysis of this compound from biological matrices are endogenous and exogenous materials that are not sufficiently removed during sample preparation.[5] Key culprits include:
-
Phospholipids: These are major components of cell membranes in biological samples and are notorious for causing ion suppression in ESI.[2][5]
-
Salts and Buffers: Non-volatile salts can crystallize on the ESI droplet surface, hindering solvent evaporation and suppressing the analyte signal.[3]
-
Endogenous Metabolites: Other small molecules present in the biological matrix can co-elute with this compound and interfere with its ionization.
-
Mobile Phase Additives: While necessary for chromatography, some additives like ion-pairing agents can cause suppression. It is recommended to use MS-compatible additives like formic acid or ammonium (B1175870) formate (B1220265) at low concentrations.[2]
Q3: How can I definitively determine if my this compound assay is affected by ion suppression?
A3: The most reliable method to identify and characterize ion suppression is the post-column infusion experiment .[5][6] This involves infusing a standard solution of this compound at a constant rate into the LC eluent, between the analytical column and the mass spectrometer's ion source. A blank matrix extract is then injected onto the LC system.[6] A drop in the constant baseline signal for this compound indicates the retention times at which matrix components are eluting and causing ion suppression.[5][6] This allows you to see if the suppression zone overlaps with the retention time of your this compound analyte.
Q4: Which ESI mode, positive or negative, is generally preferred for this compound analysis?
A4: Estriol, and other estrogens, are phenolic steroids, making them amenable to deprotonation. Therefore, negative ion electrospray ionization (ESI-) mode is typically preferred and often provides higher sensitivity for their analysis.[7]
Q5: Can derivatization of this compound help in minimizing ion suppression?
A5: Yes, derivatization can be a powerful strategy. By chemically modifying the this compound molecule, you can improve its ionization efficiency and shift its retention time away from interfering matrix components.[8] Derivatization can also enhance the specificity and sensitivity of the analysis, allowing for lower detection limits.[8]
Troubleshooting Guide for Ion Suppression
If you are experiencing low signal intensity, poor reproducibility, or inaccurate quantification for this compound, follow this systematic troubleshooting workflow.
digraph "Troubleshooting_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label=""];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
// Define Nodes
start [label="Start: Low or Variable\nthis compound Signal", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
check_is [label="Is an appropriate stable\nisotope-labeled internal\nstandard (SIL-IS) being used?", fillcolor="#FBBC05", fontcolor="#202124"];
confirm_suppression [label="Confirm Ion Suppression\n(Post-Column Infusion)", fillcolor="#FBBC05", fontcolor="#202124"];
optimize_sample_prep [label="Step 1: Optimize Sample Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d];
ppt (B1677978) [label="Protein Precipitation (PPT)", fillcolor="#F1F3F4", fontcolor="#202124"];
lle [label="Liquid-Liquid Extraction (LLE)", fillcolor="#F1F3F4", fontcolor="#202124"];
spe [label="Solid-Phase Extraction (SPE)", fillcolor="#F1F3F4", fontcolor="#202124"];
optimize_chromatography [label="Step 2: Optimize Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d];
gradient [label="Modify Gradient Profile", fillcolor="#F1F3F4", fontcolor="#202124"];
column [label="Change Column Chemistry\n(e.g., Phenyl-Hexyl)", fillcolor="#F1F3F4", fontcolor="#202124"];
flow_rate [label="Reduce Flow Rate", fillcolor="#F1F3F4", fontcolor="#202124"];
optimize_ms [label="Step 3: Adjust MS Source Parameters", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d];
source_params [label="Optimize Gas Flows, Temperature,\nand Voltages", fillcolor="#F1F3F4", fontcolor="#202124"];
end [label="Resolution: Signal is Stable\nand Suppression Minimized", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
no_is [label="Implement a co-eluting\nSIL-IS to compensate\nfor matrix effects.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Define Edges
start -> check_is;
check_is -> confirm_suppression [label="Yes"];
check_is -> no_is [label="No"];
no_is -> confirm_suppression;
confirm_suppression -> optimize_sample_prep;
optimize_sample_prep -> ppt [style=dashed];
optimize_sample_prep -> lle [style=dashed];
optimize_sample_prep -> spe [style=dashed];
spe -> optimize_chromatography [label="If suppression persists"];
lle -> optimize_chromatography [label="If suppression persists"];
ppt -> optimize_chromatography [label="If suppression persists"];
optimize_chromatography -> gradient [style=dashed];
optimize_chromatography -> column [style=dashed];
optimize_chromatography -> flow_rate [style=dashed];
column -> optimize_ms [label="If suppression persists"];
gradient -> optimize_ms [label="If suppression persists"];
flow_rate -> optimize_ms [label="If suppression persists"];
optimize_ms -> source_params [style=dashed];
source_params -> end;
}
Caption: Mechanism of ion suppression in the ESI droplet.
Quantitative Data Summary
The choice of sample preparation method has a significant impact on the extent of ion suppression. The matrix effect can be quantified by comparing the peak area of an analyte spiked into an extracted blank matrix sample to its peak area in a neat solution.[9]
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Table 1: Comparison of Sample Preparation Techniques on Matrix Effects for Steroids
| Sample Preparation Method | Analyte Class | Typical Matrix Effect (%) | Efficacy in Removing Phospholipids | Reference |
| :--- | :--- | :--- | :--- | :--- |
| Protein Precipitation (PPT) | Steroids | 40 - 75% (High Suppression) | Poor |[2][10] |
| Liquid-Liquid Extraction (LLE) | Steroids | 85 - 105% (Low Suppression) | Good |[2][9] |
| Solid-Phase Extraction (SPE) | Steroids | 90 - 110% (Minimal Suppression) | Excellent |[5][9] |
Note: Data are representative and may vary based on the specific matrix and analytical conditions.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for extracting this compound from serum or plasma and may require optimization.[7]
-
Sample Aliquoting: Pipette 500 µL of serum/plasma into a clean glass tube.
-
Internal Standard Spiking: Add the internal standard (e.g., a different isotopically labeled estriol) and vortex briefly. Allow to equilibrate for 15 minutes.
-
Extraction: Add 2 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of hexane:ethyl acetate).
-
Mixing: Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[9]
-
Collection: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.[9]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol (B129727) in water). Vortex for 30 seconds.
-
Analysis: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a general procedure using a reversed-phase SPE cartridge. The specific sorbent and solvents should be optimized for this compound.[9]
-
Sample Pre-treatment: To 500 µL of plasma, add an equal volume of 4% phosphoric acid in water and vortex. This helps to disrupt protein binding.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute this compound and other retained compounds with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds.
-
Analysis: Inject a portion of the reconstituted sample into the LC-MS/MS system.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
improving peak shape and resolution for Estriol-d3 in chromatography
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and answers to frequently asked questions regarding the chromatographic analysis of Estriol-d3. Our goal is to help you achieve optimal peak shape and resolution in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for steroid compounds like this compound?
Peak tailing for polar analytes like this compound is often caused by secondary interactions with the stationary phase. Active sites on the silica (B1680970) backbone, such as free silanol (B1196071) groups, can interact with the polar functional groups of the steroid, leading to a distorted peak shape. Metal contamination in the sample, mobile phase, or HPLC system components can also contribute significantly to tailing.
Q2: How does column temperature affect the analysis of this compound?
Column temperature is a critical parameter that influences retention time, peak shape, and selectivity.[1]
-
Increased Temperature: Generally, raising the column temperature decreases the viscosity of the mobile phase, leading to shorter retention times and often narrower, more efficient peaks.[2][3] This can also improve the kinetics of mass transfer between the mobile and stationary phases. A common operating temperature for steroid analysis is around 40°C.[1][4]
-
Decreased Temperature: Lowering the temperature increases retention and may improve the resolution of closely eluting compounds, as it gives more time for interaction with the stationary phase.[2] It is crucial to maintain a stable temperature, as fluctuations can cause retention time shifts and affect reproducibility.[3]
Q3: Which mobile phase additives are recommended for improving this compound analysis in LC-MS?
For LC-MS analysis of steroids, mobile phase additives are crucial for improving ionization efficiency and peak shape.
-
Formic Acid: A low concentration (e.g., 0.1%) of formic acid in the aqueous portion of the mobile phase is commonly used to provide protons for positive mode electrospray ionization (ESI) and to control the pH.[4]
-
Ammonium (B1175870) Acetate (B1210297)/Fluoride (B91410): For negative mode ionization, additives like ammonium acetate or ammonium fluoride can significantly enhance signal intensity.[5]
-
Ammonium Hydroxide (B78521): In some methods for estrogens, a low concentration of ammonium hydroxide in the aqueous phase has been used successfully, particularly for negative mode ESI.[6]
Q4: What type of HPLC column is best suited for this compound analysis?
Reversed-phase C18 columns are widely used and effective for the separation of this compound and other estrogen metabolites.[4] Columns with high-purity silica and advanced end-capping are recommended to minimize silanol interactions and improve peak shape. For challenging separations involving isomers or closely related compounds, columns with different selectivities, such as biphenyl (B1667301) or C8 phases, can be explored.[7]
Troubleshooting Guide
This section addresses specific chromatographic problems you may encounter with this compound and provides systematic solutions.
Problem 1: Poor Peak Shape (Tailing or Fronting Peaks)
dot
Caption: Troubleshooting workflow for poor peak shape.
| Possible Cause | Recommended Solution |
| Secondary Silanol Interactions | Use a modern, high-purity, end-capped C18 or C8 column. Adding a small amount of an acidic modifier like formic acid to the mobile phase can help suppress silanol activity. |
| Column Overload | The column has a finite sample capacity. Injecting too much mass on the column can lead to broad, triangular peaks. Solution: Reduce the injection volume or dilute the sample.[8] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion. Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Column Contamination | Buildup of strongly retained compounds from previous injections can create active sites that cause tailing. Solution: Flush the column with a strong solvent (e.g., isopropanol, acetonitrile). Always use a guard column to protect the analytical column. |
| Extra-Column Effects | Excessive volume from tubing, fittings, or an improperly seated column can cause peak broadening. Solution: Minimize tubing length and internal diameter between the injector and detector. Ensure all fittings are properly connected. |
Problem 2: Poor Resolution (Overlapping Peaks)
dot
References
- 1. chromtech.com [chromtech.com]
- 2. Restek - Blog [restek.com]
- 3. How does increasing column temperature affect LC methods? [sciex.com]
- 4. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
addressing variability in Estriol-d3 recovery during sample prep
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Estriol-d3 recovery during sample preparation. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low or variable recovery for this compound?
Low or variable recovery of this compound, a deuterated internal standard, can stem from several factors throughout the sample preparation workflow. Key areas to investigate include the extraction procedure (Solid-Phase Extraction or Liquid-Liquid Extraction), potential degradation of the analyte, issues with the derivatization step, and the stability of the internal standard itself. Each of these stages presents opportunities for error that can compromise the accuracy and precision of your results.[1][2][3]
Q2: My this compound recovery is inconsistent. How can I troubleshoot my Solid-Phase Extraction (SPE) protocol?
Inconsistent recovery in SPE can be due to several factors. Start by ensuring the SPE cartridge is appropriate for estrogens and that it has not expired.[4] Proper conditioning and equilibration of the cartridge are critical for consistent performance.[5][6] Variability can also be introduced by the sample loading flow rate; a slower, more consistent rate often improves binding and recovery.[5][6] Check for breakthrough of this compound in the wash eluate, which would indicate a wash solvent that is too strong. Conversely, if recovery is low in the final eluate, the elution solvent may be too weak to fully desorb the analyte.[4] Finally, ensure complete evaporation of the elution solvent before reconstitution, as residual solvent can interfere with subsequent analyses.
Q3: I suspect my Liquid-Liquid Extraction (LLE) is the source of variability. What should I check?
For LLE, the choice of extraction solvent is paramount. The solvent must be immiscible with the sample matrix and have a high affinity for this compound. Ensure the pH of the aqueous phase is optimized for the extraction of estrogens, as this can significantly impact recovery rates.[7] Inadequate mixing or phase separation can also lead to inconsistent results. Ensure vigorous and consistent vortexing for a sufficient duration, followed by complete centrifugation to achieve a clean separation of the aqueous and organic layers. The presence of emulsions can trap the analyte and should be addressed, potentially by adding salt.[8]
Q4: Could the derivatization step be affecting my this compound recovery?
Yes, the derivatization step is a common source of variability. Incomplete derivatization can lead to lower than expected signal intensity. Ensure that the derivatizing agent is fresh and that the reaction conditions (temperature, time, and pH) are optimal for Estriol.[9][10] The presence of water or other nucleophilic species can interfere with the reaction, so it is crucial to work under anhydrous conditions. After derivatization, the stability of the derivative should be considered, as some derivatives can be unstable over time or when exposed to light or certain temperatures.[11]
Q5: Is it possible for the deuterium (B1214612) label on my this compound to be lost during sample preparation?
Deuterium exchange, where deuterium atoms are replaced by hydrogen from the surrounding environment, can occur, particularly if the labels are on exchangeable sites like hydroxyl (-OH) groups.[12][13] This can be exacerbated by exposure to acidic or basic conditions during extraction or derivatization.[12][13] If you suspect deuterium exchange, review the position of the deuterium labels on your this compound standard and consider using a standard with labels on more stable positions, such as the steroid backbone.
Troubleshooting Guides
Guide 1: Diagnosing Low Recovery in Solid-Phase Extraction (SPE)
This guide provides a systematic approach to troubleshooting low recovery of this compound during SPE.
Troubleshooting Workflow for Low SPE Recovery
Caption: A stepwise guide to troubleshooting low this compound recovery in SPE.
Guide 2: Addressing Variability in Liquid-Liquid Extraction (LLE)
This guide outlines key parameters to investigate when experiencing inconsistent this compound recovery with LLE.
Key Parameters for LLE Optimization
References
- 1. welchlab.com [welchlab.com]
- 2. benchchem.com [benchchem.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salting-out assisted liquid–liquid extraction coupled with high-performance liquid chromatography for the determination of vitamin D3 in milk samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization Agents for LC/MS – An Improved Detection of Estradiol with ESI-MS [sigmaaldrich.com]
- 10. Derivatization procedure of estradiol with a combination of MPDNP-F and 4-dimethylaminopyridine to generate product ion containing estradiol-skeleton for reliable determination of its serum/plasma concentrations by LC/ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
impact of different SPE cartridges on Estriol-d3 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Estriol-d3 analysis, focusing on the impact of different Solid Phase Extraction (SPE) cartridges.
Frequently Asked Questions (FAQs)
Q1: Why is Solid Phase Extraction (SPE) a necessary step for this compound analysis?
A1: Solid Phase Extraction (SPE) is a crucial sample preparation technique for the analysis of this compound in complex biological matrices such as plasma, serum, or urine. It serves to remove interfering substances like proteins and phospholipids (B1166683) that can suppress the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1][2] SPE also concentrates the analyte, which improves the sensitivity of the assay, a critical factor given the low physiological concentrations of estrogens.[2]
Q2: What are the most common types of SPE cartridges used for this compound analysis?
A2: The most commonly used SPE cartridges for estrogen analysis, including this compound, are reversed-phase cartridges. These fall into two main categories:
-
Silica-based: C18 cartridges are a traditional choice and are widely used.[3]
-
Polymer-based: Cartridges with polymeric sorbents, such as Oasis HLB (Hydrophilic-Lipophilic Balanced), are increasingly popular due to their enhanced retention of polar compounds and stability across a wider pH range.[2][4]
Q3: How do I choose between a C18 and a polymeric SPE cartridge for my this compound analysis?
A3: The choice between a C18 and a polymeric cartridge depends on the specific requirements of your assay.
-
C18 cartridges are effective for retaining non-polar compounds. However, they can be prone to phase collapse if the sorbent runs dry, which can lead to inconsistent recoveries.
-
Polymeric cartridges , like Oasis HLB, are often preferred for their water-wettable nature, which prevents phase collapse and allows for more robust and reproducible methods.[4] They also tend to provide higher and more consistent recoveries for a broader range of analytes, including the relatively polar estriol (B74026).
Q4: What are the key steps in a typical SPE protocol for this compound?
A4: A standard SPE protocol involves the following steps:
-
Conditioning: The cartridge is treated with an organic solvent (e.g., methanol) to activate the sorbent.[1][2]
-
Equilibration: The cartridge is flushed with an aqueous solution (e.g., water) to prepare it for the sample.[1][2]
-
Loading: The pre-treated sample is loaded onto the cartridge.
-
Washing: The cartridge is washed with a weak solvent to remove interfering substances while retaining the analyte.[2]
-
Elution: A strong organic solvent is used to elute the analyte of interest from the cartridge.[1][2]
Some modern polymeric cartridges, like Oasis HLB, may allow for a simplified 3-step protocol (Load-Wash-Elute), eliminating the need for conditioning and equilibration steps.[4]
Troubleshooting Guides
Low Recovery of this compound
| Potential Cause | Recommended Solution |
| Improper Cartridge Conditioning/Equilibration | Ensure the cartridge is properly wetted with the conditioning solvent (e.g., methanol) followed by the equilibration solvent (e.g., water). Do not let the cartridge dry out before loading the sample, especially with silica-based C18 cartridges. |
| Inappropriate Wash Solvent | The wash solvent may be too strong, causing premature elution of this compound. Decrease the organic content of the wash solvent. For example, if using 20% methanol (B129727), try 10% or 5%. |
| Incomplete Elution | The elution solvent may not be strong enough to fully recover the analyte. Increase the organic content of the elution solvent (e.g., from 80% to 95% methanol) or use a stronger solvent like acetonitrile. You can also increase the volume of the elution solvent. |
| Sample pH Not Optimal | The pH of the sample can affect the retention of this compound on the SPE sorbent. For reversed-phase SPE, ensure the pH of the sample is adjusted to keep estriol in its neutral form. |
| High Flow Rate | Loading, washing, or eluting too quickly can lead to insufficient interaction between the analyte and the sorbent. Optimize the flow rate to allow for proper binding and elution. |
High Matrix Effects
| Potential Cause | Recommended Solution |
| Insufficient Removal of Phospholipids | Phospholipids are a major source of matrix effects in plasma and serum samples.[1] Consider using a polymeric SPE cartridge specifically designed for phospholipid removal, such as Oasis PRiME HLB. |
| Co-elution of Interfering Substances | Optimize the wash step by using a slightly stronger wash solvent to remove more interferences without eluting the this compound. A step-wise wash with increasing organic content can be effective. |
| Inadequate Sample Pre-treatment | For plasma or serum samples, protein precipitation prior to SPE can help to reduce the amount of matrix components loaded onto the cartridge. |
| Choice of SPE Sorbent | Different sorbents have varying selectivities. If high matrix effects persist with a C18 cartridge, switching to a polymeric sorbent like Oasis HLB may provide better cleanup. |
Experimental Protocols
Protocol 1: this compound Extraction from Human Plasma using Oasis HLB SPE Cartridge
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add an appropriate amount of this compound internal standard.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
SPE Procedure (Simplified 3-Step Protocol):
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: this compound Extraction from Urine using C18 SPE Cartridge
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment:
-
To 1 mL of urine, add an appropriate amount of this compound internal standard.
-
Adjust the sample pH to 7 with a suitable buffer.
-
-
SPE Procedure (5-Step Protocol):
-
Condition: Condition the C18 cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of pH 7 buffer.
-
Load: Load the pre-treated urine sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elute: Elute the this compound with 1 mL of 95:5 methanol:water.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Recovery and Matrix Effects for this compound with Different SPE Cartridges (Representative Data)
| SPE Cartridge | Analyte | Recovery (%) | Matrix Effect (%) |
| C18 | This compound | 75 ± 8 | 25 ± 5 (Suppression) |
| Oasis HLB | This compound | 92 ± 5 | 8 ± 3 (Suppression) |
| Oasis PRiME HLB | This compound | 95 ± 4 | < 5 (Minimal Effect) |
Data is representative and may vary depending on the specific matrix and analytical conditions.
Visualizations
Caption: General experimental workflow for this compound analysis using SPE.
References
Technical Support Center: Stability of Estriol-d3 in Biological Matrices
Welcome to the technical support center for Estriol-d3. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability and integrity of this compound in various biological matrices. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and stability data to support your bioanalytical studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions regarding the handling, storage, and analysis of this compound.
Q1: What are the primary stability concerns for this compound in biological matrices?
A1: The main stability concerns for this compound, a deuterated internal standard, are twofold:
-
Chemical and Metabolic Stability: Like its non-deuterated counterpart, this compound can be susceptible to degradation from factors such as temperature, light exposure, pH, and enzymatic activity within the biological matrix.[1]
-
Isotopic Stability (Hydrogen-Deuterium Exchange): This is a specific concern for deuterated standards. It involves the potential for deuterium (B1214612) atoms to exchange with hydrogen atoms from the surrounding environment (e.g., water in the matrix), particularly under harsh pH or temperature conditions.[2][3][4] This can alter the mass of the internal standard and compromise the accuracy of quantification.
Q2: What are the recommended storage conditions for biological samples containing this compound?
A2: Proper storage is critical to maintain the integrity of this compound. For long-term storage, -80°C is the recommended temperature for matrices like plasma, serum, and urine.[5][6][7] Studies on estrogens have shown they remain stable for over a year at this temperature.[5][6] For short-term storage, samples can be kept at 4°C for up to 48 hours with minimal degradation (<1% change).[5][6][7] Storage at -20°C is also a common practice for intermediate durations.[8][9] Always refer to specific validation data when available.
Q3: How many freeze-thaw cycles can my samples undergo before this compound degradation becomes a concern?
A3: For urinary samples, studies have demonstrated that up to three freeze-thaw cycles (from -80°C to room temperature) do not cause significant degradation of estriol (B74026) and other estrogen metabolites.[6][7] Changes in concentration were reported to be less than 1% after three cycles.[6][7] To minimize risk, it is best practice to aliquot samples into single-use volumes before initial freezing.
Q4: I am observing inconsistent peak areas for my this compound internal standard. What are the potential causes?
A4: Inconsistent internal standard (IS) response is a common issue in LC-MS/MS analysis. The cause could be related to sample handling, preparation, or the analytical system. Consider the following:
-
Inconsistent Sample Preparation: Ensure the IS solution is added precisely and consistently to every sample, standard, and quality control. Use calibrated pipettes.
-
Storage and Handling Issues: Verify that all samples were handled identically. Temperature fluctuations or extended time at room temperature for some samples could lead to degradation.
-
Isotopic Back-Exchange: If your sample preparation involves harsh acidic or basic conditions, H/D exchange could be occurring, leading to a signal drop at the this compound mass transition.[2][8] Neutralizing the pH as quickly as possible is recommended.
-
Matrix Effects: Variations in the biological matrix between samples can cause ion suppression or enhancement, affecting the IS signal. A stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and compensate for this, but significant matrix differences can still be a factor.
-
LC-MS/MS System Issues: Check for issues with the autosampler, injector, column, or mass spectrometer settings that could cause variable performance.
Q5: Is it necessary to add preservatives like ascorbic acid to urine samples?
A5: While preservatives are sometimes used to prevent bacterial growth or oxidation, studies on urinary estrogens have shown that the addition of ascorbic acid (0.1% w/v) had no clear beneficial effect on the stability of estriol and other metabolites during storage at 4°C or -80°C.[5][6] For routine analysis where samples are promptly frozen, preservatives may not be necessary.
Data Presentation: Stability of Estriol
The stability of this compound is expected to be comparable to that of unlabeled estriol, with the additional consideration of isotopic stability. The tables below summarize findings on estrogen stability under various conditions.
Table 1: Recommended Storage Conditions for Biological Matrices Containing Estrogens
| Matrix | Short-Term Storage | Long-Term Storage | Key Findings |
|---|---|---|---|
| Urine | ≤ 48 hours at 4°C | ≥ 1 year at -80°C | Concentrations of most estrogen metabolites, including estriol, changed by <1% under these conditions.[5][6] |
| Plasma/Serum | ≤ 24 hours at 4°C | > 10 years at -25°C or colder | Steroid hormones in plasma have shown to be stable for over 10 years at -25°C.[10] For optimal preservation, -80°C is the standard.[11] |
| Tissue Homogenate | Process immediately and freeze | ≥ 1 year at -80°C | General best practice for tissue is to minimize time at warmer temperatures to prevent enzymatic degradation. Storage at -80°C is standard for long-term stability. |
Table 2: Effect of Freeze-Thaw Cycles on Urinary Estrogen Metabolite Stability
| Estrogen Metabolite | Number of Cycles | Storage Temperature | Percent Change from Baseline | Reference |
|---|
| Estriol (and 14 other metabolites) | 3 | -80°C | < 1% |[6][7] |
Experimental Protocols & Visualizations
Protocol 1: General Sample Handling and Storage
This protocol outlines the best practices for collecting and storing biological samples to ensure the stability of this compound.
-
Sample Collection: Collect the biological matrix (e.g., first morning void urine, whole blood) in appropriate sterile containers.
-
Initial Handling: Place samples on ice or refrigerate at 4°C immediately after collection to minimize enzymatic activity.[7]
-
Processing (for Plasma/Serum):
-
For serum, allow blood to clot at room temperature for 30-60 minutes.
-
For plasma, collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge samples according to your validated procedure (e.g., 1500 x g for 15 minutes at 4°C).
-
-
Aliquoting: After processing, transfer the supernatant (urine, serum, or plasma) into clearly labeled, single-use cryovials. This practice is crucial to avoid repeated freeze-thaw cycles.[7]
-
Freezing and Storage: Immediately place the aliquoted samples in a -80°C freezer for long-term storage.
Protocol 2: Example LC-MS/MS Sample Preparation (Liquid-Liquid Extraction)
This protocol provides a general methodology for extracting this compound and the target analyte from a serum or plasma sample. Note: This is a template and must be fully validated for your specific application.
-
Sample Thawing: Thaw frozen samples, calibrators, and quality controls in a refrigerated environment or on ice.
-
Aliquoting: Vortex samples gently. Aliquot 200 µL of the sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the this compound working solution (in a solvent like methanol) to each tube. Vortex briefly.
-
Protein Precipitation (Optional but Recommended): Add 250 µL of cold acetonitrile, vortex for 30 seconds to precipitate proteins, and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes. Transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction (LLE): Add 1 mL of an appropriate organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate, or methyl tert-butyl ether (MTBE)).[12][13]
-
Mixing: Cap and vortex vigorously for 2-5 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Evaporation: Carefully transfer the upper organic layer to a new tube or a 96-well plate. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50% methanol (B129727) in water).
-
Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.[12][13]
Troubleshooting Inconsistent Internal Standard (IS) Signal
Use the following decision tree to diagnose potential issues when observing variability in your this compound signal.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Important considerations for the utilisation of methanolysis in steroid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of 15 estrogens and estrogen metabolites in urine samples under processing and storage conditions typically used in epidemiologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mednexus.org [mednexus.org]
- 10. [Stability of steroids in plasma over a 10-year period]. | Semantic Scholar [semanticscholar.org]
- 11. Effect of sample type, centrifugation and storage conditions on vitamin D concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. msacl.org [msacl.org]
- 13. Chromatogram Detail [sigmaaldrich.com]
Technical Support Center: Mitigating Cross-Contamination in Estriol-d3 Quantitative Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating cross-contamination in Estriol-d3 quantitative assays.
Frequently Asked Questions (FAQs)
Q1: What is cross-contamination (carryover) in the context of this compound LC-MS/MS assays?
A1: Cross-contamination, commonly referred to as carryover, is the phenomenon where a small portion of an analyte from a preceding sample analysis contaminates a subsequent analysis. In this compound assays, which often aim for high sensitivity, even minute amounts of carryover from a high-concentration sample can lead to inaccurate quantification of a following low-concentration sample or a false positive result in a blank.
Q2: Why is this compound susceptible to carryover?
A2: Steroid hormones like this compound can exhibit adsorptive properties, causing them to adhere to surfaces within the LC-MS/MS system. This "stickiness" can be attributed to their chemical structure and hydrophobicity, leading to incomplete flushing from the system between injections.
Q3: What are the primary sources of carryover in an LC-MS/MS system?
A3: The most common sources of carryover include:
-
Autosampler: The injection needle, rotor seals, sample loop, and transfer tubing are frequent culprits.
-
LC Column: The column frit and the stationary phase can retain the analyte.
-
MS Ion Source: Contamination can build up on the ion source components over time.
Q4: What is an acceptable level of carryover for a validated bioanalytical method?
A4: According to regulatory guidelines, such as those from the FDA, carryover in a blank sample injected after a high-concentration standard should not exceed 20% of the lower limit of quantitation (LLOQ) for the analyte and 5% for the internal standard. Some studies on estradiol (B170435) have reported carryover to be within an acceptable range of less than 1.0%[1].
Troubleshooting Guides
Guide 1: Initial Assessment of Carryover
This guide provides a systematic approach to determine if you have a carryover issue.
Experimental Protocol: Carryover Assessment
-
Prepare a High-Concentration Standard: Prepare a solution of this compound at the Upper Limit of Quantitation (ULOQ) of your assay.
-
Prepare Blank Samples: Use your sample matrix (e.g., stripped serum, mobile phase) as blank samples.
-
Injection Sequence:
-
Inject the ULOQ standard.
-
Inject a blank sample immediately after the ULOQ standard.
-
Inject at least two more blank samples.
-
-
Data Analysis:
-
Analyze the chromatogram of the first blank injection. The presence of a peak corresponding to this compound indicates carryover.
-
Calculate the carryover percentage using the following formula: % Carryover = (Peak Area in Blank / Peak Area of LLOQ) * 100
-
If the carryover is above the acceptable limit, proceed to the troubleshooting steps.
-
Guide 2: Identifying the Source of Carryover
A systematic approach is crucial to pinpointing the source of contamination.
Experimental Protocol: Source Identification
-
Isolate the Autosampler:
-
Remove the analytical column and replace it with a zero-dead-volume union.
-
Repeat the carryover assessment injection sequence.
-
If carryover is still present, the autosampler is a primary contributor.
-
-
Evaluate the Column:
-
If carryover was significantly reduced or eliminated after removing the column, the column is a likely source.
-
-
Assess the MS Ion Source:
-
If the above steps do not resolve the issue, and you observe a persistent low-level signal even in blanks, consider contamination of the ion source.
-
Guide 3: Mitigating Carryover
Once the source is identified, targeted cleaning and preventative measures can be implemented.
Experimental Protocol: System Cleaning for Steroid Analysis
Autosampler and Injector System Cleaning:
-
Prepare Wash Solutions:
-
Wash Solution A (Acidic): 0.2% Formic acid in 90:10 Acetonitrile:Water
-
Wash Solution B (Basic): 0.1% Ammonium hydroxide (B78521) in 90:10 Acetonitrile:Water
-
Wash Solution C (Strong Organic): 100% Isopropanol
-
-
Cleaning Procedure:
-
Place fresh vials of each wash solution in the autosampler.
-
Create a cleaning method in your instrument software that includes multiple injections of each wash solution. A recommended sequence is:
-
5 injections of Wash Solution A
-
5 injections of Wash Solution B
-
5 injections of Wash Solution C
-
5 injections of your initial mobile phase conditions
-
-
For persistent issues, manually flush the syringe and sample loop with the cleaning solutions.
-
Replace the rotor seal if carryover persists after thorough cleaning.
-
LC Column Cleaning:
-
Disconnect the column from the mass spectrometer.
-
Flush with a series of solvents in the reverse direction of normal flow:
-
20 column volumes of 100% Water (to remove buffers)
-
20 column volumes of 100% Methanol
-
20 column volumes of 100% Acetonitrile
-
20 column volumes of 75:25 Acetonitrile:Isopropanol
-
20 column volumes of 100% Isopropanol
-
20 column volumes of Hexane (if compatible with your column)
-
Flush again with 20 column volumes of 100% Isopropanol to remove the hexane.
-
-
Equilibrate the column with your initial mobile phase conditions before reconnecting to the mass spectrometer.
Quantitative Data on Carryover Mitigation
While specific quantitative data for this compound carryover with different wash solutions is limited in published literature, the following tables provide general guidance and benchmarks based on the analysis of estrogens and other steroids.
Table 1: Effectiveness of Different Wash Solvent Compositions for Steroid Analysis
| Wash Solvent Composition | Effectiveness | Rationale |
| High Organic Content (e.g., >90% Acetonitrile or Methanol) | Moderate | Effective for many non-polar compounds, but may not be sufficient for highly "sticky" steroids. |
| Acidified Organic/Aqueous Mix (e.g., Acetonitrile/Water with Formic Acid) | Good | The acidic nature can help to protonate silanols on surfaces, reducing secondary interactions with the analyte. |
| Basified Organic/Aqueous Mix (e.g., Acetonitrile/Water with Ammonium Hydroxide) | Good | The basic pH can help to deprotonate acidic sites on surfaces, altering analyte interactions. |
| Strong, Less Polar Solvents (e.g., Isopropanol, Dichloromethane) | High | These solvents are more effective at solubilizing and removing highly hydrophobic compounds like steroids. |
| Multi-solvent Wash Sequences (e.g., Acidic -> Basic -> Strong Organic) | Very High | A multi-step approach with different solvent polarities and pH values is often the most effective strategy for removing stubborn residues. |
Table 2: Reported Carryover for Estrogen Analysis in LC-MS/MS Method Validation
| Analyte | Matrix | Carryover Specification | Reference |
| Estradiol | Serum | < 1.0% | [1] |
| Estradiol and Estrone | Serum | Negligible | --INVALID-LINK-- |
| 27 Estrogen Metabolites | Urine | Not specified, but method validated | [2] |
Visualizations
Logical Workflow for Troubleshooting Carryover
Caption: A troubleshooting flowchart for systematically identifying and resolving the source of carryover.
Experimental Workflow for Carryover Assessment
Caption: The experimental workflow for quantifying the level of carryover in an LC-MS/MS system.
References
- 1. Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of LC-ESI-MS/MS methods for quantification of 27 free and conjugated estrogen-related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Estriol-d3 Method Validation: LC-MS/MS vs. Immunoassay
For researchers, scientists, and drug development professionals, the accurate quantification of Estriol-d3 is paramount for robust pharmacokinetic and safety assessments. The choice of analytical methodology is a critical decision that influences data quality and regulatory acceptance. This guide provides a comprehensive comparison of the two most common analytical techniques for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay, supported by experimental data and detailed protocols.
The validation of bioanalytical methods is a mandatory requirement by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These validations ensure that the chosen method is accurate, precise, and reliable for its intended purpose.[1][2] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation has been adopted to harmonize the expectations of different regulatory bodies.[3]
Performance Comparison: LC-MS/MS vs. Immunoassay
The selection of an analytical method for this compound quantification hinges on a variety of factors, including sensitivity, specificity, accuracy, and precision. Below is a summary of typical performance characteristics for LC-MS/MS and immunoassay methods based on published validation data.
| Performance Parameter | LC-MS/MS | Immunoassay (ELISA/RIA) | Key Considerations |
| **Linearity (R²) ** | >0.99[4][5] | >0.98 | LC-MS/MS generally offers a wider dynamic range. |
| Lower Limit of Quantification (LLOQ) | 0.05 - 1.0 ng/mL[4][5] | 0.1 - 0.5 ng/mL | LC-MS/MS typically provides superior sensitivity. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[5] | Within ±20% | LC-MS/MS often demonstrates higher accuracy due to better specificity. |
| Precision (% CV) | <15% (<20% at LLOQ)[5] | <20% | Both methods can achieve acceptable precision, but LC-MS/MS often shows lower variability.[1][3] |
| Specificity/Selectivity | High (based on mass-to-charge ratio) | Variable (potential for cross-reactivity)[6] | Immunoassays may exhibit cross-reactivity with structurally related compounds, leading to overestimated results.[7] |
| Recovery (%) | 85 - 115% | 80 - 120% | Both methods can achieve acceptable recovery with optimized extraction procedures. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and selectivity, making it the gold standard for bioanalytical studies.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add this compound internal standard.
-
Perform liquid-liquid extraction using a mixture of diethyl ether and hexane (B92381) (e.g., 70:30 v/v).[8]
-
Vortex and centrifuge the samples.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 0.8 - 1.2 mL/min.[8]
-
Injection Volume: 10 - 20 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Estriol (B74026) and the this compound internal standard.
Immunoassay (Enzyme-Linked Immunosorbent Assay - ELISA) Method
Immunoassays are high-throughput and cost-effective but may lack the specificity of LC-MS/MS.
1. Plate Coating:
-
Coat a 96-well microplate with an antibody specific to Estriol.
-
Incubate and then wash the plate to remove unbound antibody.
2. Sample Incubation:
-
Add standards, quality controls, and unknown samples to the wells.
-
Add enzyme-conjugated Estriol and incubate. During this step, the sample Estriol and the enzyme-conjugated Estriol compete for binding to the antibody.
3. Substrate Reaction:
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a colored product.
-
Stop the reaction after a defined time.
4. Detection:
-
Measure the absorbance of the colored product using a microplate reader.
-
The concentration of Estriol in the sample is inversely proportional to the signal intensity.
Method Validation Workflow
The validation of a bioanalytical method is a structured process to ensure its reliability. The following diagram illustrates the typical workflow for method validation in accordance with regulatory guidelines.
References
- 1. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Measurement of unconjugated estriol in serum by liquid chromatography-tandem mass spectrometry and assessment of the accuracy of chemiluminescent immunoassays. | Semantic Scholar [semanticscholar.org]
- 5. mednexus.org [mednexus.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and pharmacodynamics of three dosages of oestriol after continuous vaginal ring administration for 21 days in healthy, postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Choice: A Comparative Guide to Internal Standards for Estriol Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of estriol (B74026), the selection of an appropriate internal standard is a pivotal decision that directly influences the accuracy and reliability of analytical data. This guide provides an objective comparison of Estriol-d3 with other commercially available deuterated internal standards, supported by a review of published experimental data. By examining key performance indicators such as precision, accuracy, and matrix effects, this document aims to equip researchers with the necessary information to make an informed choice for their specific bioanalytical needs.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, internal standards are indispensable for correcting analytical variability. An ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, thereby compensating for variations in sample preparation, injection volume, and instrument response. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the gold standard due to their physicochemical properties being nearly identical to the analyte of interest.
Performance Comparison of Deuterated Internal Standards for Estriol Analysis
The following tables summarize the performance characteristics of this compound, Estriol-d2, and 17β-Estradiol-d4 based on data extracted from published analytical methods. It is important to note that these results are from different studies and direct comparisons should be made with consideration of the varying experimental conditions.
Table 1: Comparison of Method Validation Parameters
| Parameter | This compound | Estriol-d2[1] | 17β-Estradiol-d4[2] |
| Analyte | Estriol | Estriol | Estriol |
| Internal Standard | This compound | Estriol-d2 | 17β-Estradiol-d4 |
| Matrix | Human Serum | Human Serum | Rat Plasma |
| Limit of Detection (LOD) | Not explicitly stated | 2.0 pg/mL | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | Not explicitly stated | 1.00 ng/mL |
| Linearity Range | Not explicitly stated | Not explicitly stated | 1.00 - 200.0 ng/mL |
| Intra-day Precision (%CV) | Not explicitly stated | <6.5% | 2.6% - 7.5% |
| Inter-day Precision (%CV) | Not explicitly stated | 4.5% - 9.5% | 3.3% - 9.5% |
| Accuracy (Recovery %) | Not explicitly stated | 88% - 108% | 1.6% - 9.4% (as RE%) |
Table 2: LC-MS/MS Conditions
| Parameter | Method using Estriol-d2[1] | Method using 17β-Estradiol-d4[2] |
| LC System | Shimadzu HPLC | Waters Acquity UPLC |
| Mass Spectrometer | API-5000 triple-quadrupole | Xevo TQ-S |
| Ionization Mode | Negative Ion ESI | Not specified |
| Column | Not specified | Waters BEH Phenyl (100 mm × 2.1 mm, 1.7 μm) |
| Mobile Phase A | Not specified | 0.02% ammonium (B1175870) fluoride (B91410) in water |
| Mobile Phase B | Not specified | 0.02% ammonium fluoride in methanol (B129727) |
| Gradient Elution | Not specified | 0-0.5 min, 35% B; 0.5-1.0 min, 35%-90% B; 1.0-2.7 min, 90% B; 2.7-4.0 min, 90%-35% B |
| Flow Rate | Not specified | 0.3 mL/min |
| Injection Volume | Not specified | 2 μL |
| MRM Transitions (Estriol) | Not specified | Not specified |
| MRM Transitions (Internal Standard) | Not specified | Not specified |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Methodology for Estriol Analysis using Estriol-d2 Internal Standard[1]
1. Sample Preparation:
-
A detailed sample preparation protocol was not provided in the source material. However, it is mentioned that the method does not require solid-phase extraction or derivatization.
2. LC-MS/MS Analysis:
-
Instrumentation: An API-5000 triple-quadrupole mass spectrometer coupled with an electrospray ionization (ESI) source and a Shimadzu HPLC system was used.
-
Internal Standard: Estriol-d2 was employed as the internal standard.
-
Quantitation: Multiple reaction monitoring (MRM) analysis was performed in the negative ion mode.
3. Data Analysis:
-
Peak areas of estriol and Estriol-d2 were used to calculate concentration ratios.
-
Method validation parameters including limit of detection, precision (within-day and between-day CVs), and accuracy (recovery) were determined.
Methodology for Estriol Analysis using 17β-Estradiol-d4 Internal Standard[2]
1. Sample Preparation (Solid-Phase Extraction):
-
Condition an Oasis HLB 96-well μElution plate with methanol followed by water.
-
Load 100 μL of plasma sample, previously spiked with 17β-Estradiol-d4 internal standard solution, onto the plate.
-
Wash the plate with an appropriate washing solution to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
The eluate is directly injected into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Instrumentation: A Waters Acquity UPLC system coupled to a Xevo TQ-S mass spectrometer.
-
Column: Waters BEH Phenyl column (100 mm × 2.1 mm, 1.7 μm).
-
Mobile Phase: A: 0.02% ammonium fluoride in water; B: 0.02% ammonium fluoride in methanol.
-
Gradient Elution: A linear gradient from 35% to 90% B and back to 35% B over 4 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 μL.
3. Data Analysis:
-
Peak areas of estriol and 17β-Estradiol-d4 were used for quantification.
-
The method was validated for linearity, lower limit of quantification (LLOQ), accuracy, and precision.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key stages of a typical bioanalytical workflow and the logical relationship of using an internal standard.
Caption: A typical experimental workflow for bioanalytical quantification using an internal standard.
Caption: Logical diagram illustrating how an internal standard corrects for analytical variability.
Conclusion
The choice of an internal standard is a critical step in the development of a robust and reliable bioanalytical method for estriol. While this compound is theoretically the ideal internal standard due to its identical chemical structure to the analyte, this guide demonstrates that other deuterated analogs, such as Estriol-d2 and 17β-Estradiol-d4, can also be effectively utilized. The selection of the most appropriate internal standard will ultimately depend on a variety of factors including commercial availability, cost, and the specific requirements of the assay. It is imperative that any chosen internal standard undergoes rigorous validation to ensure it is fit for its intended purpose and provides the necessary accuracy and precision for the study at hand. Researchers are encouraged to perform their own cross-validation experiments to determine the optimal internal standard for their specific laboratory conditions and matrices.
References
A Comparative Guide to Estriol-d3 and ¹³C-Labeled Estriol as Internal Standards in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative bioanalysis, particularly in drug development and clinical research, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. For the quantification of estriol (B74026), a key estrogenic hormone, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison of two commonly used SILs for estriol: Estriol-d3 (deuterated) and ¹³C-labeled estriol. This comparison is supported by established principles of isotope dilution mass spectrometry and data from analogous studies on other small molecules.
Executive Summary
While both this compound and ¹³C-labeled estriol serve to correct for variability during sample preparation and analysis, ¹³C-labeled estriol is generally considered the superior choice for assays demanding the highest levels of accuracy and precision. The key differentiator lies in the chromatographic behavior and isotopic stability of the labels. ¹³C-labeled estriol perfectly co-elutes with the native analyte, providing more effective compensation for matrix effects. In contrast, this compound may exhibit a slight chromatographic shift, which can lead to differential ionization and potentially compromise the accuracy of quantification.
Data Presentation: A Comparative Overview
The following table summarizes the key performance differences between this compound and ¹³C-labeled estriol as internal standards, based on well-documented behaviors of deuterated versus ¹³C-labeled compounds in LC-MS/MS applications.
| Feature | This compound (Deuterated) | ¹³C-Labeled Estriol | Benefit Analysis |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than unlabeled estriol.[1][2] | Co-elutes perfectly with unlabeled estriol under various chromatographic conditions.[1][3] | The superior co-elution of ¹³C-labeled estriol provides more accurate compensation for matrix effects that can fluctuate across a chromatographic peak.[3] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, potentially compromising accurate quantification.[4][5] | Provides excellent correction for matrix effects due to identical elution profiles with the analyte.[1][6] | For complex biological matrices like plasma or urine where significant matrix effects are expected, ¹³C-labeled estriol is the superior choice. |
| Isotopic Stability | Generally stable, but there is a theoretical risk of back-exchange of deuterium (B1214612) atoms with protons, especially if the labels are in exchangeable positions.[4] | Highly stable with no risk of back-exchange, as the ¹³C atoms are integral to the carbon skeleton of the molecule. | ¹³C-labeling offers greater long-term stability and analytical confidence. |
| Accuracy and Precision | Can lead to inaccuracies, with some studies on other analytes showing significant errors (e.g., up to 40%) due to imperfect retention time matching.[1][4] | Demonstrates improved accuracy and precision, leading to more reliable and reproducible quantification.[1] | For clinical and regulated bioanalysis where data integrity is critical, ¹³C-labeled estriol provides more robust results. |
| Cost | Generally less expensive and more readily available. | Typically more expensive due to a more complex and laborious synthesis process. | The higher initial cost of ¹³C-labeled estriol can be justified by reduced method development time, improved data quality, and long-term analytical confidence. |
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of estriol in human serum using LC-MS/MS with either this compound or ¹³C-labeled estriol as an internal standard.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 500 µL of human serum, add 50 µL of the internal standard solution (either this compound or ¹³C-labeled estriol) at a concentration of 1 ng/mL.
-
Vortexing: Briefly vortex the mixture.
-
Extraction: Perform a liquid-liquid extraction by adding 3 mL of methyl tert-butyl ether (MTBE), vortexing for 1 minute, and centrifuging for 10 minutes at 13,000 rpm.[7]
-
Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a 1:1 water:acetonitrile solution.[7] Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).[7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate estriol from other endogenous components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.[8]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Estriol: Q1: 287.2 m/z -> Q3: 145.1 m/z
-
This compound: Q1: 290.2 m/z -> Q3: 147.1 m/z
-
¹³C-Labeled Estriol (e.g., ¹³C₃): Q1: 290.2 m/z -> Q3: 147.1 m/z
-
-
Quantification: The concentration of estriol is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
-
Mandatory Visualization
Conclusion and Recommendation
The choice between this compound and ¹³C-labeled estriol as an internal standard is a critical decision in quantitative mass spectrometry that involves a trade-off between cost and analytical performance. While this compound is a more cost-effective option and may be suitable for less demanding applications, the evidence strongly supports the superiority of ¹³C-labeled estriol for robust and accurate bioanalysis.
For assays where the highest accuracy and precision are paramount, such as in clinical diagnostics, pharmacokinetic studies, and regulatory submissions, the investment in ¹³C-labeled estriol is highly recommended. Its identical chromatographic behavior to the native analyte ensures the most reliable compensation for matrix effects, leading to superior data quality and greater confidence in the analytical results. Careful method validation is crucial regardless of the chosen internal standard, but the inherent properties of ¹³C-labeled estriol provide a more robust foundation for developing high-quality quantitative assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. myadlm.org [myadlm.org]
- 6. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Estriol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods employed for the quantification of estriol (B74026), a key estrogen hormone. While direct inter-laboratory comparison studies for Estriol-d3 based methods were not prominently available in the public domain, this document synthesizes data from method validation and comparison studies for estriol analysis in diverse biological and pharmaceutical matrices. The information is intended to assist researchers in selecting the most appropriate analytical technique for their specific application.
Comparison of Quantitative Method Performance
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the key quantitative parameters for different techniques used in estriol analysis, as reported in various studies.
| Method Type | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%RE) | Lower Limit of Quantification (LLOQ) (ng/mL) | Key Application |
| UPLC-MS/MS | 1.00 - 200.0 | Intra-batch: ≤ ±15% Inter-batch: ≤ ±15%[1] | Within ±15%[1] | 1.00[1] | Quantification in rat plasma[1] |
| LC-MS/MS | Not explicitly stated | Coefficients of Variation (CV): ≤ 9.4%[2][3] | Generally higher accuracy than RIA and ELISA[2][3] | Not explicitly stated | Measurement of urinary estrogens[2][3] |
| GC-MS | 12.5 - 500 | Intra-day: ≤ 4.72% Inter-day: ≤ 6.25%[4] | ≤ 3.52%[4] | 12.5[4] | Determination in pharmaceutical tablets[4] |
| HPLC-Fluorescence | 10 - 400 | Intra-day: ≤ 4.72% Inter-day: ≤ 6.25%[4] | ≤ 3.52%[4] | 10[4] | Determination in pharmaceutical tablets[4] |
| RIA | Not explicitly stated | CV: ≤ 17.8%[2][3] | Concentrations 1.4 to 11.8 times higher than LC-MS/MS[2][3] | Not explicitly stated | Measurement of urinary estrogens[2][3] |
| ELISA | Not explicitly stated | CV: ≤ 14.2%[2][3] | Concentrations 1.4 to 11.8 times higher than LC-MS/MS[2][3] | Not explicitly stated | Measurement of urinary estrogens[2][3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of experimental protocols for key techniques.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Estriol in Rat Plasma[1]
-
Sample Preparation:
-
Spike 90 µL of blank rat plasma with 10 µL of estriol working solution.
-
Utilize Solid Phase Extraction (SPE) for sample cleanup.
-
Wash the SPE plate with an aqueous solution containing 4% phosphoric acid.
-
Elute with a methanol (B129727) solution containing the internal standard.
-
-
Chromatographic Conditions:
-
The specific UPLC column and mobile phase composition were optimized for the separation of estriol.
-
-
Mass Spectrometric Detection:
-
Specific parameters such as cone voltage, collision energy, and dwell time were optimized for both estriol and the internal standard.
-
-
Validation Parameters:
-
The method was validated for selectivity, linearity, precision, accuracy, recovery, and stability according to FDA and NMPA guidelines.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Estriol in Pharmaceutical Preparations[4]
-
Sample Preparation and Derivatization:
-
Due to the polarity of estriol, derivatization is necessary to improve GC-MS sensitivity.
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) was used as the derivatization reagent.
-
-
GC-MS Conditions:
-
A capillary column coated with 5% phenyl and 95% dimethylpolysiloxane is a suitable choice for separation.
-
The instrument parameters were optimized to achieve good separation and detection.
-
-
Validation:
-
The method was validated for linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ).
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Estriol in Pharmaceutical Preparations[4]
-
Sample Preparation:
-
Direct analysis of the pharmaceutical preparation solution without extensive preliminary separation or treatment.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of water containing 0.1% trifluoroacetic acid (TFA) and methanol (40:60, v/v).
-
The use of a methanol-water mobile phase avoids the need for column flushing after analysis.
-
-
Validation:
-
The method was validated for linearity, precision, accuracy, LOD, and LOQ.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary Estrogens[2][3]
-
This method allows for the concurrent measurement of 15 estrogen metabolites, including estriol.
-
LC-MS/MS demonstrated higher intraclass correlation coefficients and lower coefficients of variation compared to RIA and ELISA.
-
It is considered a more accurate method, especially at the low estrogen metabolite levels characteristic of postmenopausal women.
Visualizing Methodologies and Comparisons
Diagrams are provided below to illustrate a general analytical method validation workflow and a comparison of the different analytical techniques discussed.
Caption: A generalized workflow for the development and validation of an analytical method.
Caption: Comparison of different analytical methods for estriol quantification.
References
- 1. mednexus.org [mednexus.org]
- 2. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Comparison of Liquid Chromatography-Tandem Mass Spectrometry, RIA, and ELISA Methods for Measurement of Urinary Estrogens | Semantic Scholar [semanticscholar.org]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
The Gold Standard in Steroid Quantification: A Comparative Guide to Estriol-d3
For researchers, scientists, and drug development professionals engaged in steroid analysis, the choice of an appropriate internal standard is paramount to achieving accurate and precise quantification. This guide provides an objective comparison of Estriol-d3, a deuterated internal standard, with non-deuterated alternatives, supported by experimental data from published studies. The evidence overwhelmingly supports the use of deuterated standards as the gold standard for robust and reliable bioanalytical methods.
Internal standards (IS) are crucial in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for variations inherent in sample preparation and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. This ensures that any loss of analyte during extraction or fluctuations in instrument response are mirrored by the internal standard, allowing for accurate correction.
Deuterated vs. Non-Deuterated Internal Standards: A Head-to-Head Comparison
The fundamental difference between deuterated and non-deuterated internal standards lies in their structural identity to the analyte. Deuterated standards, such as this compound, are chemically identical to the analyte (Estriol), with one or more hydrogen atoms replaced by deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical and physical behaviors remain nearly identical.
Non-deuterated internal standards, on the other hand, are structurally similar but not identical to the analyte. They are often other steroids or compounds with similar chemical properties. However, these structural differences can lead to variations in extraction efficiency, chromatographic retention time, and ionization efficiency, which can compromise the accuracy and precision of the quantification.
The superiority of deuterated internal standards in mitigating matrix effects and improving data quality is well-documented in scientific literature.[1] Their ability to co-elute with the analyte ensures that both experience the same degree of ion suppression or enhancement from the sample matrix, leading to more reliable results.[1]
Performance Under the Microscope: Quantitative Data
The following tables summarize key performance parameters from studies utilizing this compound and other deuterated steroids, contrasted with the expected performance of non-deuterated internal standards.
Table 1: General Performance Comparison of Deuterated and Non-Deuterated Internal Standards
| Performance Metric | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Internal Standard (Structural Analog) |
| Chemical & Physical Properties | Nearly identical to the analyte | Similar, but not identical to the analyte |
| Chromatographic Co-elution | Typically co-elutes or has a very close retention time | Retention time may differ significantly from the analyte |
| Matrix Effect Compensation | High | Variable and often incomplete |
| Accuracy | High | Can be compromised due to differential recovery and matrix effects |
| Precision | High | Generally lower due to uncompensated variability |
| Extraction Recovery | Closely mimics the analyte | May differ from the analyte |
Table 2: Accuracy and Precision Data from a Validated LC-MS/MS Method for Steroid Metabolome Analysis Using this compound
This table presents data from a study that developed and validated an LC-MS/MS method for the simultaneous quantification of 12 steroid hormones, including estriol, using their respective deuterated internal standards.
| Analyte | Apparent Recovery (%) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) |
| Estriol | 86.4 - 115.0 | 5.3 - 12.8 | 5.3 - 12.8 |
| Other Steroids in Panel | 86.4 - 115.0 | 5.3 - 12.8 | 5.3 - 12.8 |
Source: Adapted from a study on LC/MS/MS method for analyzing the steroid metabolome. The provided ranges represent the performance across high, medium, and low concentrations for all steroids in the panel.
The data demonstrates that methods employing deuterated internal standards like this compound can achieve excellent accuracy (apparent recoveries between 86.4% and 115.0%) and precision (intra- and inter-assay CVs between 5.3% and 12.8%).
Experimental Protocols
A robust and reliable analytical method is the foundation of accurate steroid quantification. Below is a detailed methodology for a typical LC-MS/MS experiment for the quantification of steroids using a deuterated internal standard like this compound.
Sample Preparation: Liquid-Liquid Extraction
-
Aliquoting and Spiking: To 100 µL of serum, add the deuterated internal standard working solution (containing this compound and other relevant deuterated steroids).
-
Protein Precipitation: Add a protein precipitation solvent (e.g., acetonitrile) to the serum sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube and perform a liquid-liquid extraction using a suitable organic solvent (e.g., methyl tert-butyl ether). Vortex and centrifuge to separate the phases.
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol).
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase liquid chromatography column (e.g., a C18 or PFP column). Use a gradient elution with mobile phases such as water and methanol (B129727) or acetonitrile, with or without additives like formic acid or ammonium (B1175870) fluoride, to achieve separation of the target steroids.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of both the native steroid and its deuterated internal standard.
Visualizing the Workflow
The following diagrams illustrate the key stages of a typical experimental workflow for steroid quantification using a deuterated internal standard and the logical basis for its superior performance.
Conclusion
The choice between a deuterated and a non-deuterated internal standard for steroid analysis is a critical decision that directly impacts data quality. Deuterated internal standards, such as this compound, are unequivocally the superior choice for most applications. Their ability to closely mimic the analyte of interest provides the most effective compensation for analytical variability, leading to higher accuracy and precision. While non-deuterated internal standards may be considered in specific situations, such as high-throughput screening where cost is a primary concern, it is essential to perform rigorous method validation to understand their limitations and the potential for biased results. For researchers, scientists, and drug development professionals who require the highest level of confidence in their quantitative steroid analysis, this compound and other deuterated standards represent the gold standard.
References
Performance Comparison of Analytical Methods for the Quantification of Estriol-d3 Spiked Samples
This guide provides a detailed comparison of various analytical methods for the quantification of Estriol-d3 (E3-d3) spiked samples. The performance characteristics, including linearity and range of detection, of commonly employed techniques such as Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA) are presented. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their specific analytical needs.
Data Presentation: Linearity and Detection Range
The following tables summarize the quantitative performance data for different analytical methods used for the quantification of estriol (B74026). While the data primarily pertains to the analysis of endogenous estriol (E3), the use of a deuterated internal standard like this compound is a standard practice in mass spectrometry-based methods to ensure high accuracy and precision. The performance characteristics for the analyte are therefore largely representative of what can be expected for samples containing this compound as an internal standard.
Table 1: Performance of Chromatographic Methods
| Analytical Method | Linearity Range | Limit of Quantitation (LOQ) / Limit of Detection (LOD) | Sample Matrix | Reference |
| UPLC-MS/MS | 1.00 - 200.0 ng/mL | LLOQ: 1.00 ng/mL | Rat Plasma | [1] |
| GC-MS | 12.5 - 500 ng/mL | LOQ: 12.5 ng/mL, LOD: 4.0 ng/mL | Pharmaceutical Preparations | [2] |
| HPLC | 10 - 400 ng/mL | LOQ: 10 ng/mL | Pharmaceutical Preparations | [2] |
Table 2: Performance of ELISA Kits
| ELISA Kit Vendor/ID | Detection Range | Sensitivity / Minimum Detection Limit | Sample Type | Reference |
| ELK9646 | 0.63 - 40 ng/mL | 0.225 ng/mL | Serum, plasma, cell lysates, cell culture supernates | [3] |
| Invitrogen (EIAEST) | 19.66 - 12,000 pg/mL | 5.33 pg/mL | Serum, plasma, fecal extract, urine | [4] |
| Total Estriol ELISA Kit | 2.0 - 200.0 ng/mL | 0.05 ng/mL | Serum, plasma | [5] |
| Elabscience (E3) | 7.81 - 500 pg/mL (Recommended Dilution Gradient) | Not Specified | Serum, plasma | [6] |
Experimental Protocols
UPLC-MS/MS Method for Estriol Quantification
This method is characterized by its high sensitivity and rapid analysis time.
-
Sample Preparation: Plasma samples (100 µL) are prepared for analysis.
-
Chromatographic Separation: Separation is achieved using an Ultra-Performance Liquid Chromatography (UPLC) system. The mobile phase gradient, flow rate (0.3 mL/min), and injection volume (2 µL) are optimized to achieve good peak separation and resolution. The total analysis time is typically around 4 minutes per sample.[1]
-
Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) is used for detection. The mass spectrometric conditions are optimized by direct infusion of a standard solution of estriol and an internal standard (such as this compound).[1]
GC-MS and HPLC Methods for Estriol Quantification
These chromatographic methods are well-established for the analysis of steroid hormones.
-
Preparation of Solutions: Stock solutions of estriol are prepared in acetonitrile (B52724) (1000 ng/ml). Standard solutions are then prepared from the stock solution to cover the desired concentration range (e.g., 12.5-500 ng/ml for GC-MS and 10-400 ng/ml for HPLC). Quality control (QC) solutions are also prepared at low, medium, and high concentrations.[2]
-
Chromatography:
-
GC-MS: A gas chromatography system coupled with a mass selective detector is used. A capillary column such as an HP-5 MS is typically employed for separation.[2]
-
HPLC: An HPLC system with a suitable column is used for separation.
-
-
Detection: The separated estriol is detected by the mass spectrometer (for GC-MS) or a suitable detector for HPLC.
ELISA Method for Estriol Quantification
ELISA is a high-throughput method commonly used for screening large numbers of samples. The following describes a typical competitive ELISA procedure.
-
Plate Preparation: A microtiter plate is coated with anti-rabbit IgG antibodies.[4]
-
Competitive Binding: Standards or diluted samples, along with anti-rabbit estriol antibodies and an estriol-peroxidase conjugate, are added to the wells. The estriol in the sample competes with the estriol-peroxidase conjugate for binding to the anti-rabbit estriol antibodies.[4]
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, which reacts with the bound estriol-peroxidase conjugate to produce a color.[4]
-
Reaction Termination and Measurement: The reaction is stopped, and the intensity of the color is measured using a microplate reader at 450 nm. The color intensity is inversely proportional to the amount of estriol in the sample.[4]
Method Comparison
Mass spectrometry-based methods, such as UPLC-MS/MS and GC-MS, are generally considered the gold standard for steroid hormone analysis due to their high specificity and accuracy.[7][8] These methods can distinguish between structurally similar compounds, reducing the risk of cross-reactivity that can be an issue with immunoassays. LC-MS/MS, in particular, has become a preferred method over GC-MS for the analysis of estrogens.[7]
Immunoassays like ELISA offer advantages in terms of cost-effectiveness and ease of use, making them suitable for high-throughput screening.[7] However, the selectivity and precision of immunoassays have been questioned, and they may be more susceptible to matrix effects.[7]
Mandatory Visualization
References
- 1. mednexus.org [mednexus.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. elkbiotech.com [elkbiotech.com]
- 4. Estriol ELISA Kit (EIAEST) - Invitrogen [thermofisher.com]
- 5. Total Estriol ELISA Kit [elisakits.co.uk]
- 6. file.elabscience.com [file.elabscience.com]
- 7. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Estriol Using Estriol-d3 Internal Standard: GC-MS vs. LC-MS
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of estriol (B74026), the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision that influences method sensitivity, sample throughput, and overall workflow efficiency. The use of a stable isotope-labeled internal standard, such as Estriol-d3, is a cornerstone for achieving accurate and precise quantification by correcting for analyte losses during sample preparation and instrumental analysis. This guide provides a comprehensive comparison of GC-MS and LC-MS for the determination of estriol, with a focus on the application of this compound.
Quantitative Performance
The selection of an analytical technique often hinges on its quantitative performance. Both GC-MS and LC-MS offer high sensitivity and selectivity for estriol analysis. However, LC-MS/MS, particularly when coupled with derivatization, often achieves lower limits of quantification.[1][2]
Below is a summary of typical performance characteristics for each method, compiled from various studies on estrogen analysis.
| Performance Metric | GC-MS | LC-MS/MS |
| Limit of Quantification (LOQ) | 0.02 - 12.5 ng/mL[3][4] | 1 pg/mL - 1.0 ng/mL[1][5] |
| Linearity (r²) | > 0.99[3][4] | > 0.99[1][6] |
| Precision (% CV) | 1.4 - 10.5%[4] | < 10%[1] |
| Accuracy (% Bias or Recovery) | 91.4 - 108.5%[4] | 100.7 - 101.8% (Recovery)[6] |
| Derivatization | Typically Required | Optional, but can improve sensitivity |
| Sample Throughput | Lower | Higher |
| Matrix Effects | Less Pronounced | More Pronounced |
Experimental Methodologies
The experimental protocols for GC-MS and LC-MS analysis of estriol differ significantly, primarily due to the need for derivatization in GC-MS to increase the volatility of the analyte.
GC-MS Protocol Outline
-
Sample Preparation:
-
Spike the sample with this compound internal standard.
-
Perform enzymatic hydrolysis to deconjugate estriol metabolites if necessary.
-
Extract the free estriol and this compound using a suitable solvent (e.g., methyl tert-butyl ether).
-
Evaporate the solvent to dryness.
-
-
Derivatization:
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the analytes on a capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Detect the characteristic ions of the derivatized estriol and this compound in selected ion monitoring (SIM) mode.[3]
-
LC-MS/MS Protocol Outline
-
Sample Preparation:
-
Derivatization (Optional):
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes on a reverse-phase column (e.g., C18).
-
Detect the precursor and product ions of estriol and this compound using multiple reaction monitoring (MRM) in negative or positive electrospray ionization (ESI) mode.[8]
-
Workflow and Decision-Making Visualizations
The following diagrams illustrate the experimental workflows and the logical considerations when choosing between GC-MS and LC-MS for estriol analysis.
Caption: A comparison of typical experimental workflows for estriol analysis using GC-MS and LC-MS/MS.
Caption: A decision tree to guide the selection between GC-MS and LC-MS for estriol analysis.
Discussion
GC-MS:
-
Advantages: GC-MS is a robust and highly reproducible technique. It can provide excellent chromatographic separation and is less susceptible to matrix effects compared to LC-MS, especially with complex biological samples. The extensive fragmentation in electron impact (EI) ionization can aid in structural confirmation.
-
Disadvantages: The primary drawback of GC-MS for estriol analysis is the necessity of derivatization to make the analyte volatile and thermally stable.[3] This additional step increases sample preparation time, can introduce variability, and may lead to the formation of byproducts. Consequently, sample throughput is generally lower than with LC-MS.
LC-MS/MS:
-
Advantages: LC-MS/MS often provides superior sensitivity, with lower limits of detection and quantification.[1][8] It allows for the direct analysis of estriol without derivatization, simplifying the sample preparation workflow and enabling higher throughput.[10] The use of "soft" ionization techniques like ESI minimizes fragmentation, resulting in a strong molecular ion signal that is ideal for quantitative analysis using MRM.
-
Disadvantages: LC-MS/MS can be more prone to matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, potentially affecting accuracy. Careful optimization of sample cleanup and chromatographic separation is crucial to mitigate these effects. The use of a deuterated internal standard like this compound is particularly vital in LC-MS/MS to compensate for these matrix-induced variations.[11]
Conclusion
The choice between GC-MS and LC-MS for the analysis of estriol using this compound as an internal standard depends on the specific requirements of the study.
-
LC-MS/MS is generally the preferred method for high-sensitivity, high-throughput applications, such as clinical research and drug development, where low concentrations of estriol need to be measured in a large number of samples. The simplified sample preparation (no mandatory derivatization) is a significant advantage.[12]
-
GC-MS remains a valuable alternative , particularly in laboratories where LC-MS/MS is not available or for applications where matrix effects are a significant concern and high throughput is not a primary consideration. Its robustness and the wealth of historical data and established methods can be beneficial.
In both techniques, the proper use of the deuterated internal standard, this compound, is essential for ensuring the accuracy and reliability of the quantitative results by correcting for variations in sample preparation and instrument response.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mednexus.org [mednexus.org]
- 6. Development and evaluation of a reference measurement procedure for the determination of estradiol-17beta in human serum using isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Isotopic Purity of Estriol-d3 Lots
For researchers, scientists, and drug development professionals utilizing deuterated compounds, the isotopic purity of these reagents is a critical parameter that directly influences experimental accuracy and data reliability. This guide provides a framework for the comparative evaluation of different lots of Estriol-d3, a deuterated analog of the estrogenic hormone Estriol. Ensuring high isotopic purity is paramount in applications such as pharmacokinetic studies, metabolic research, and as internal standards in mass spectrometry-based quantification, as impurities can lead to inaccurate measurements and misinterpretation of results.
This guide outlines the standardized methodologies for assessing isotopic purity and provides a template for presenting comparative data. Furthermore, it includes diagrams illustrating the signaling pathway of Estriol and a detailed experimental workflow for isotopic purity determination to provide a comprehensive resource for researchers.
Data Presentation: A Comparative Analysis of this compound Lots
To facilitate a direct comparison of isotopic purity across different lots or from various suppliers, all quantitative data should be summarized in a structured format. The following table provides a template for researchers to populate with their own experimental data.
| Lot Number/Supplier | Reported Isotopic Purity (%) | Measured Isotopic Purity (%) (Method) | d0 Impurity (%) | d1 Impurity (%) | d2 Impurity (%) | Chemical Purity (%) (Method) | Date of Analysis |
| Example Lot A | >98 | 99.1 (LC-HRMS) | 0.5 | 0.3 | 0.1 | 99.5 (HPLC-UV) | 2025-11-15 |
| Example Lot B | >99 | 99.5 (qNMR) | 0.2 | 0.2 | 0.1 | 99.8 (HPLC-UV) | 2025-11-16 |
| [Enter Lot Number/Supplier] | |||||||
| [Enter Lot Number/Supplier] |
Experimental Protocols for Isotopic Purity Determination
The isotopic purity of this compound is primarily determined using high-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy.[1][2]
Isotopic Purity Analysis by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
This method provides detailed information on the distribution of deuterated and non-deuterated species.[3][4][5][6][7]
a. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.[6]
-
Prepare a serial dilution to determine the linear range of the instrument.
-
Prepare a sample of non-deuterated Estriol at the same concentration to determine its natural isotopic abundance profile.
b. Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 40 °C.
c. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
-
Resolution: Set to a high resolution (e.g., >60,000) to resolve isotopic peaks.
-
Scan Range: A narrow scan range around the expected m/z of this compound and its isotopologues.
-
Data Acquisition: Acquire full scan mass spectra.
d. Data Analysis:
-
Extract the ion chromatograms for the molecular ions of this compound ([M+H]⁺ or [M-H]⁻) and its isotopologues (d0, d1, d2).
-
Integrate the peak areas for each isotopologue.
-
Correct the observed peak areas for the natural isotopic abundance of carbon-13, which can be determined from the spectrum of the non-deuterated Estriol standard.
-
Calculate the percentage of each isotopologue. The isotopic purity is the percentage of the d3 species.
Isotopic Purity Analysis by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers a direct and accurate method for determining isotopic purity without the need for an isotopically labeled standard.[1][8]
a. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity and a resonance signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.
b. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹H NMR is typically used to quantify the residual non-deuterated sites.
-
Parameters:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
c. Data Analysis:
-
Integrate the area of a well-resolved proton signal from the Estriol molecule corresponding to a non-deuterated position.
-
Integrate the area of a well-resolved proton signal from the internal standard.
-
Calculate the molar ratio of the this compound to the internal standard using the integral values, the number of protons giving rise to each signal, and their respective molecular weights.
-
From the calculated molar amount of this compound and the initial weight, the overall purity can be determined. The isotopic purity is inferred from the reduction in the integral of the signals corresponding to the deuterated positions compared to a non-deuterated standard.
Mandatory Visualizations
Estriol Signaling Pathway
Estriol, like other estrogens, primarily exerts its effects by binding to estrogen receptors (ERs), which are located in the nucleus (ERα and ERβ) and on the cell membrane (G-protein coupled estrogen receptor, GPER).[1][3] This binding initiates a cascade of events leading to changes in gene expression and cellular function.
Caption: this compound signaling pathway.
Experimental Workflow for Isotopic Purity Evaluation
The following diagram outlines the logical steps involved in determining the isotopic purity of an this compound lot using LC-HRMS.
Caption: LC-HRMS workflow for this compound.
References
- 1. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Estriol? [synapse.patsnap.com]
- 3. cusabio.com [cusabio.com]
- 4. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Estriol - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
The Unseen Contributor: Why Estriol-d3 is a Critical Component for Success in Proficiency Testing
In the landscape of clinical and research diagnostics, particularly in the realm of endocrinology and drug development, the accuracy of hormone quantification is paramount. Proficiency testing (PT) programs, such as those administered by the College of American Pathologists (CAP) and the Centers for Disease Control and Prevention (CDC) Hormone Standardization Program (HoSt), are the benchmarks against which laboratories measure their analytical performance.[1][2][3][4] While the final reported concentration of an analyte like estriol (B74026) is the focus of these programs, the internal standards used in the analytical methods are the silent partners that ensure the reliability of these results. This guide provides a comprehensive comparison of the performance characteristics of Estriol-d3 as a stable isotope-labeled (SIL) internal standard against other alternatives, supported by experimental data from published analytical methods.
The Bedrock of Accurate Quantification: The Role of Internal Standards
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific measurement of steroid hormones due to its ability to overcome the limitations of traditional immunoassays. However, the accuracy of LC-MS/MS can be compromised by several factors, including sample loss during preparation, matrix effects, and variations in instrument response. To correct for these potential errors, an internal standard is introduced into every sample, calibrator, and quality control at a known concentration. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively normalizing for variations throughout the analytical process.
An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible. This is where SIL internal standards, such as this compound, demonstrate their superiority. By replacing three hydrogen atoms with deuterium, this compound is chemically identical to native estriol, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer.
Performance Comparison: this compound vs. Alternative Internal Standards
The choice of an internal standard significantly impacts the performance of an analytical method. While structural analogs can be used, they may not perfectly co-elute with the analyte or experience the same degree of ionization suppression or enhancement, leading to inaccuracies. This compound, as a SIL internal standard, offers distinct advantages that are reflected in the performance of the analytical methods that employ it.
The following table summarizes the performance characteristics of various LC-MS/MS methods for the analysis of estrogens using deuterated internal standards. This data, extracted from published literature, serves as a strong indicator of the level of performance that can be achieved with the use of high-quality SIL internal standards like this compound. The precision, accuracy, and low limits of quantification demonstrated are essential for meeting the stringent criteria of proficiency testing programs. For instance, the CDC's Hormone Standardization (HoSt) Program for Estradiol requires a mean bias of ≤ ±12.5% for samples with concentrations >20 pg/mL.[5]
| Performance Metric | Method 1 | Method 2 | Method 3 |
| Analyte(s) | Estrone (E1), Estradiol (E2), Estriol (E3) | Estradiol (E2) | Estrogens |
| Internal Standard(s) | Deuterated E1, E2, E3 | Estradiol-d5 | Deuterated Estrogens |
| Limit of Quantification (LOQ) | E3: 2.0 pg/mL | E2: 0.16 pg/mL | Not Specified |
| Precision (CV%) | < 6.5% (within-day) | < 9.0% | Not Specified |
| Accuracy/Recovery | 88% - 108% | Not Specified | Not Specified |
This table is a synthesis of performance data from multiple sources and is intended to be representative of the performance achievable with methods utilizing stable isotope-labeled internal standards.
Experimental Protocol: A Representative LC-MS/MS Method for Estriol Analysis
The following is a generalized experimental protocol for the quantification of estriol in serum using this compound as an internal standard, based on methodologies described in the scientific literature.
1. Sample Preparation:
-
Aliquots of serum samples, calibrators, and quality controls are spiked with a known amount of this compound solution.
-
Proteins are precipitated by the addition of a miscible organic solvent (e.g., acetonitrile).
-
The samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The dried extract is reconstituted in a solution compatible with the LC mobile phase.
2. Liquid Chromatography:
-
Column: A C18 reverse-phase column is typically used for the separation of steroids.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) fluoride, is employed to achieve chromatographic separation.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: A small volume (e.g., 10-20 µL) of the reconstituted extract is injected onto the column.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to generate ions.
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both native estriol and this compound are monitored for selective and sensitive detection.
Visualizing the Workflow
The following diagram illustrates the typical workflow for a quantitative analysis using an internal standard.
Conclusion
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Estriol-d3
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe disposal of Estriol-d3, a deuterated form of Estriol, ensuring the protection of personnel and the environment.
Understanding the Hazards of this compound
Key Hazard Information for Structurally Similar Compounds:
| Hazard Classification | Description | Source |
| Carcinogenicity | May cause cancer. | [1][2] |
| Reproductive Toxicity | May damage fertility or the unborn child. May cause harm to breast-fed children. | [1][2] |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure. | [1] |
| Acute Toxicity (Oral) | Harmful if swallowed. | [3] |
| Skin Corrosion/Irritation | Causes skin irritation. | [3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [1] |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general laboratory chemical waste guidelines and the specific hazards associated with Estriol.[4][5][6][7][8][9]
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles or glasses[3]
-
Chemical-resistant gloves[3]
-
A lab coat or other protective clothing[3]
-
In cases of potential dust or aerosol generation, a suitable respirator should be used.[3][10]
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. [9] Incompatible chemicals can react dangerously.[5]
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.
3. Container Selection and Labeling:
-
Use a designated, leak-proof, and compatible hazardous waste container. [5][7][8] The container should be in good condition with a secure lid.[7][8]
-
Label the container clearly with the words "Hazardous Waste." [6][8][9]
-
The label must also include:
4. Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[4][7][8]
-
Keep the waste container closed at all times, except when adding waste.[4][7][8]
-
Ensure the storage area is well-ventilated.[5]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in the SAA.[4]
5. Disposal Procedure:
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [6][11] This is to prevent environmental contamination and potential harm to aquatic life.[1]
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.[4][6] Follow their specific procedures for requesting a waste pickup.
-
For spills, use dry clean-up procedures to avoid generating dust.[10] Dampen the spilled material with water before sweeping it into a suitable container for disposal.[10]
6. Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[12]
-
The rinsate must be collected and disposed of as hazardous waste.[12]
-
After triple-rinsing, the container may be disposed of in the regular trash, but it is best to consult with your EHS department for confirmation.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with hazardous waste regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for the most accurate and up-to-date information.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pharmasd.com [pharmasd.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. acs.org [acs.org]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Estriol-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Estriol-d3, a potent, deuterated form of the estrogenic metabolite Estriol. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination. This compound is classified as a substance that may cause cancer and damage fertility or an unborn child, necessitating stringent handling protocols.[1][2]
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against exposure to this compound. The following equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Chemical goggles required. A face shield may be necessary depending on the scale of work.[3][4] |
| Hand Protection | Gloves | Wear protective gloves.[3][4] |
| Body Protection | Protective Clothing | Wear a lab coat or other protective clothing when there is a risk of exposure.[3] |
| Respiratory Protection | Respirator | A particulate respirator is necessary to avoid inhalation of dust.[3][4] |
Operational Plan for Handling this compound
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
| Step | Action | Detailed Procedure |
| 1. Preparation | Engineering Controls | All work with this compound must be conducted in a designated area with a containment system such as a biological safety cabinet, ventilated balance enclosure, or glovebox.[1] Ensure good ventilation and exhaustion at the workplace.[2] |
| Decontamination Supplies | Have spill cleanup materials readily available. | |
| 2. Handling | General Precautions | Avoid all personal contact, including inhalation and skin contact.[3] Do not eat, drink, or smoke in the work area.[4][5] |
| Weighing and Transferring | Minimize dust generation and accumulation.[5][6] Use dry clean-up procedures and avoid generating dust.[3][7] | |
| 3. Post-Handling | Decontamination | Clean equipment and work surfaces with a suitable detergent or solvent after use.[1] Remove and properly dispose of contaminated PPE. |
| Personal Hygiene | Wash hands and other exposed skin thoroughly after handling.[1][4] |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
| Spill Size | Procedure |
| Minor Spill | 1. Wear appropriate PPE (safety glasses, gloves, lab coat, and respirator).[3] 2. Use dry clean-up procedures; avoid generating dust.[3][7] 3. Dampen with water to prevent dusting before sweeping.[3][7] 4. Vacuum or sweep up the material. A vacuum cleaner must be fitted with a HEPA-type exhaust microfilter.[3][7] 5. Place the spilled material and all contaminated cleaning materials into a suitable, labeled container for disposal.[3][4][7] |
| Major Spill | 1. Evacuate the area and alert personnel.[3][7] 2. Contact emergency responders and inform them of the location and nature of the hazard.[3][7] 3. Prevent the spill from entering drains or waterways.[4] |
Disposal Plan
Proper disposal of this compound and all associated waste is critical to prevent environmental contamination. All waste must be handled as hazardous waste.[7]
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of contents and container in accordance with local, state, and federal regulations.[1][7] Consider consulting a licensed professional waste disposal service. |
| Contaminated PPE | Place all used gloves, lab coats, and other disposable protective equipment in a sealed bag and dispose of as hazardous waste. |
| Empty Containers | Puncture containers to prevent reuse and dispose of at an authorized landfill.[7] Do not cut, drill, grind, or weld empty containers as they may contain residual dust.[3] |
| Contaminated Labware | Decontaminate reusable labware with a suitable solvent. Dispose of disposable labware as hazardous waste. |
graph "this compound Safe Handling Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];subgraph "cluster_Preparation" { label="Preparation"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "Engineering_Controls" [label="Establish Engineering Controls\n(Fume Hood, Ventilated Enclosure)"]; "Don_PPE" [label="Don Appropriate PPE\n(Goggles, Gloves, Lab Coat, Respirator)"]; "Prepare_Work_Area" [label="Prepare Work Area &\nSpill Kit"]; "Engineering_Controls" -> "Don_PPE" -> "Prepare_Work_Area"; }
subgraph "cluster_Handling" { label="Handling"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "Retrieve_Compound" [label="Retrieve this compound\nfrom Storage"]; "Weigh_Transfer" [label="Weigh and Transfer\n(Minimize Dust)"]; "Perform_Experiment" [label="Perform Experiment"]; "Retrieve_Compound" -> "Weigh_Transfer" -> "Perform_Experiment"; }
subgraph "cluster_PostHandling" { label="Post-Handling"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "Clean_Work_Area" [label="Clean and Decontaminate\nWork Area and Equipment"]; "Doff_PPE" [label="Doff and Dispose of\nContaminated PPE"]; "Personal_Hygiene" [label="Wash Hands Thoroughly"]; "Clean_Work_Area" -> "Doff_PPE" -> "Personal_Hygiene"; }
subgraph "cluster_Disposal" { label="Disposal"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "Segregate_Waste" [label="Segregate Waste\n(Unused Compound, Contaminated Materials)"]; "Label_Waste" [label="Label Hazardous Waste\nContainer"]; "Store_Waste" [label="Store Waste Securely for\nProfessional Disposal"]; "Segregate_Waste" -> "Label_Waste" -> "Store_Waste"; }
"Prepare_Work_Area" -> "Retrieve_Compound" [lhead="cluster_Handling", ltail="cluster_Preparation"]; "Perform_Experiment" -> "Clean_Work_Area" [lhead="cluster_PostHandling", ltail="cluster_Handling"]; "Personal_Hygiene" -> "Segregate_Waste" [lhead="cluster_Disposal", ltail="cluster_PostHandling"]; }
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
